Acamprosate-d6 Calcium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
2(C₅H₄D₆NO₄S⁻) ·Ca²⁺ |
|---|---|
Molecular Weight |
2186.244008 |
Synonyms |
Calcium Acetylhomotaurinate-d6_x000B__x000B_ |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Acamprosate-d6 Calcium (CAS 1225580-94-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acamprosate-d6 Calcium, the deuterated analogue of Acamprosate Calcium, is a critical tool in the field of pharmacology and drug development, particularly in the study of alcohol use disorder (AUD). While its non-deuterated counterpart, Acamprosate, is a clinically approved medication for maintaining abstinence in alcohol-dependent patients, the deuterated form serves a more specialized role in analytical and research settings.[1][] This guide provides a comprehensive overview of the core properties of this compound, from its fundamental chemical and physical characteristics to its complex pharmacological profile and its applications in modern research.
Acamprosate is a synthetic compound that is structurally similar to the endogenous amino acid homotaurine, a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) and the neuromodulator taurine.[3][4] It is believed to help restore the natural balance of chemicals in the brain (neurotransmitters) that are disrupted by chronic alcohol exposure.[4][5] The introduction of deuterium atoms in this compound provides a stable isotopic label, rendering it an invaluable internal standard for quantitative analyses by mass spectrometry and a tracer for pharmacokinetic studies.[1] This guide will delve into the nuanced mechanistic theories of its action, its detailed analytical applications, and provide practical, field-proven insights for its use in a laboratory setting.
Chemical and Physical Properties
This compound is a white to off-white solid.[1] The deuteration of the acetyl group provides a distinct mass shift, which is fundamental to its application as an internal standard in mass spectrometry-based assays. Below is a comparative table of the key chemical and physical properties of Acamprosate Calcium and its deuterated analogue.
| Property | Acamprosate Calcium | This compound |
| CAS Number | 77337-73-6 | 1225580-94-8 |
| Molecular Formula | C₁₀H₂₀CaN₂O₈S₂ | C₁₀H₁₄D₆CaN₂O₈S₂ |
| Molecular Weight | 400.48 g/mol | 406.52 g/mol |
| Appearance | White, odorless or nearly odorless crystalline powder.[3] | White to Off-white Solid.[1] |
| Solubility | Freely soluble in water; practically insoluble in absolute ethanol and dichloromethane.[3] | Slightly soluble in water.[1] |
| Melting Point | >300°C | >300°C[1] |
| Storage | Store at 20° to 25°C (68° to 77°F).[4][6] | Store at 2-8°C under an inert atmosphere.[1] |
It is noteworthy that Acamprosate Calcium can exist in different polymorphic forms, which can influence its thermodynamic stability and bioavailability.[7] While specific studies on the polymorphism of the deuterated form are not widely available, it is a factor to consider in its handling and formulation.
Pharmacological Profile
Mechanism of Action: A Complex and Evolving Picture
The precise mechanism of action of acamprosate is not yet fully understood.[3] The prevailing hypothesis centers on its ability to restore the balance between excitatory and inhibitory neurotransmission in the central nervous system, which is significantly dysregulated by chronic alcohol consumption.[][9] This is thought to be achieved through the modulation of the glutamatergic and GABAergic systems.[9]
Chronic alcohol use leads to an upregulation of the N-methyl-D-aspartate (NMDA) receptor, a key component of the excitatory glutamate system, and a downregulation of the inhibitory GABA system.[9] During alcohol withdrawal, this imbalance results in a state of neuronal hyperexcitability, contributing to symptoms like anxiety, insomnia, and craving.[10] Acamprosate is believed to counteract this by:
-
Antagonizing NMDA receptors: It is thought to dampen the excessive glutamatergic activity, thereby reducing neuronal hyperexcitability.[9]
-
Enhancing GABAergic transmission: Acamprosate may act as a GABA receptor agonist, promoting the inhibitory effects of GABA.[1][10]
However, this traditional view has been challenged by recent research suggesting that the calcium moiety of the molecule may be the primary active component.[11] Studies have shown that calcium salts alone can produce acamprosate-like effects in animal models of alcohol relapse, while the sodium salt of N-acetylhomotaurine was found to be inactive.[11] Furthermore, clinical data indicates a correlation between higher plasma calcium levels in patients treated with acamprosate and better treatment outcomes.[11] Another study proposes an additive effect , where both the N-acetylhomotaurine and the calcium moiety contribute to the dopamine-elevating properties of acamprosate in the nucleus accumbens.[12]
The following diagram illustrates the proposed dual-action mechanism of Acamprosate on the neurotransmitter systems.
Caption: Proposed dual-action mechanism of Acamprosate.
Pharmacokinetics and the Role of Deuteration
The non-deuterated form of Acamprosate exhibits low oral bioavailability, approximately 11%.[4][6][13] It is not metabolized and is excreted unchanged, primarily by the kidneys.[6][13] Co-administration with food can decrease its bioavailability.[6][14]
The primary utility of this compound lies in its application in pharmacokinetic studies. The "heavy" isotopes of deuterium do not significantly alter the biological activity of the molecule but provide a distinct mass signature. This allows researchers to differentiate between the administered deuterated compound and its naturally occurring (endogenous or non-deuterated) counterpart in biological samples. This is crucial for:
-
Accurate Quantification: In bioanalytical methods, a known amount of the deuterated compound is added to a biological sample as an internal standard. The ratio of the non-deuterated drug to the deuterated standard is measured by a mass spectrometer, allowing for precise quantification of the drug concentration, compensating for any loss during sample preparation and analysis.
-
Metabolic Profiling: While Acamprosate itself is not metabolized, deuterated compounds are often used to study the metabolic pathways of other drugs. The deuterium-carbon bond is stronger than the protium-carbon bond, which can lead to a "kinetic isotope effect," slowing down metabolic reactions at the site of deuteration. This can help in identifying metabolites and understanding metabolic pathways.
Applications in Research and Drug Development
The principal application of this compound is as an internal standard for the quantitative analysis of Acamprosate in biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its use is critical for ensuring the accuracy, precision, and reliability of bioanalytical methods in both preclinical and clinical studies.
Experimental Protocol: Quantification of Acamprosate in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is a representative example and should be optimized and validated for specific laboratory conditions.
1. Materials and Reagents:
-
Acamprosate reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Acamprosate and this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Acamprosate stock solution to create calibration standards ranging from approximately 5 to 1000 ng/mL.
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation Method):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Hypersil BDS C18, 150 mm × 4.6 mm, 5 µm) is often suitable.[15]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Acamprosate: Monitor the transition of the deprotonated molecule [M-H]⁻ to a characteristic product ion.
-
Acamprosate-d6: Monitor the corresponding transition for the deuterated internal standard.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Acamprosate to this compound against the concentration of the calibration standards.
-
Determine the concentration of Acamprosate in the unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the general workflow for this analytical method.
Caption: Workflow for Acamprosate quantification by LC-MS/MS.
Safety and Handling
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[16][17] Some sources also indicate suspected risk of damaging fertility or the unborn child.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.[18] If handling as a powder, use in a well-ventilated area or with respiratory protection to avoid inhaling dust.[16]
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling.[17]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[18][19] For this compound specifically, storage at 2-8°C under an inert atmosphere is recommended to ensure long-term stability.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of alcohol dependence and broader drug development. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of Acamprosate in biological matrices, which is fundamental for pharmacokinetic and bioequivalence studies. While the exact mechanism of action of its non-deuterated counterpart remains a subject of ongoing investigation, with compelling arguments for both the N-acetylhomotaurine and calcium components playing a role, the utility of this compound in elucidating these and other pharmacological questions is undeniable. A thorough understanding of its chemical properties, analytical applications, and handling requirements, as outlined in this guide, is essential for its effective and safe use in a research setting.
References
-
Lingford-Hughes, A. R., Welch, S., & Nutt, D. J. (2014). The clinical pharmacology of acamprosate. British journal of clinical pharmacology, 77(2), 315–323. Available from: [Link].
-
Saivin, S., Hulot, T., Chabac, S., et al. (1998). Clinical pharmacokinetics of acamprosate. Clinical pharmacokinetics, 35(5), 331-345. Available from: [Link].
-
Substance Abuse and Mental Health Services Administration. Chapter 2—Acamprosate. In: Incorporating Alcohol Pharmacotherapies Into Medical Practice. Rockville (MD): Substance Abuse and Mental Health Services Administration (US); 2009. (Treatment Improvement Protocol (TIP) Series, No. 49.) Available from: [Link].
-
RxList. Campral (Acamprosate Calcium): Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link].
-
Patsnap Synapse. What is the mechanism of Acamprosate Calcium?. (2024-07-17). Available from: [Link].
-
Spanagel, R., & Vengeliene, V. (2013). Drug Discovery Case History: US Spelling: The development of acamprosate as a treatment against alcohol relapse. ACS chemical neuroscience, 4(6), 921–928. Available from: [Link].
-
ResearchGate. Quantitation Of Acamprosate In Human Plasma By LCMS And Their Application For Pharmacokinetics Parameters In Bioequivalence Study. (2025-08-09). Available from: [Link].
-
Yahn, S. L., Watterson, L. R., & Olive, M. F. (2013). Safety and efficacy of acamprosate for the treatment of alcohol dependence. Substance abuse : research and treatment, 7, 1–12. Available from: [Link].
-
Spanagel, R., Vengeliene, V., Bachteler, D., et al. (2014). Acamprosate produces its anti-relapse effects via calcium. Neuropsychopharmacology, 39(2), 344-352. Available from: [Link].
-
U.S. Food and Drug Administration. Campral (acamprosate calcium) tablets label. Available from: [Link].
-
WebMD. Acamprosate: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024-08-28). Available from: [Link].
-
Rezaei, M., Ramazani, A., & Gouranlou, F. (2020). Synthesis and Purification of Acamprosate Calcium and its Evaluation by RP-HPLC in Pharmaceutical Dosage Forms. Journal of Reports in Pharmaceutical Sciences, 9(1), 19-28. Available from: [Link].
-
U.S. Food and Drug Administration. Draft Guidance on Acamprosate Calcium. Available from: [Link].
-
Barve, A., et al. (2011). A LC-MS analysis of acamprosate from human plasma: pharmacokinetic application. Biomedical chromatography : BMC, 25(11-12), 1341–1346. Available from: [Link].
-
Carl ROTH. Safety Data Sheet: Acamprosate calcium salt. Available from: [Link].
-
Ademar, K., et al. (2023). Sodium acamprosate and calcium exert additive effects on nucleus accumbens dopamine in the rat. Addiction biology, 28(1), e13224. Available from: [Link].
-
Canadian Agency for Drugs and Technologies in Health. Long-term Use of Acamprosate Calcium for Alcoholism: A Review of the Clinical Effectiveness, Safety, and Guidelines. (2014). Available from: [Link].
-
TrialScreen. Investigation of the Efficacy of Acamprosate and Calcium in Comparison to Placebo as Validation of a Behavioural Test for Alcohol Dependence. (2024-05-29). Available from: [Link].
- Google Patents. US20110182953A1 - Polymorphic form of calcium acamprosate.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 3. Review of acamprosate pharmacokinetics and dosing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic study of acamprosate absorption in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The clinical pharmacology of acamprosate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20110182953A1 - Polymorphic form of calcium acamprosate - Google Patents [patents.google.com]
- 9. What is the mechanism of Acamprosate Calcium? [synapse.patsnap.com]
- 10. Drug Discovery Case History: US Spelling: The development of acamprosate as a treatment against alcohol relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acamprosate Produces Its Anti-Relapse Effects Via Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium acamprosate and calcium exert additive effects on nucleus accumbens dopamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and Efficacy of Acamprosate for the Treatment of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of acamprosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A LC-MS analysis of acamprosate from human plasma: pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. carlroth.com [carlroth.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. pharmacopoeia.com [pharmacopoeia.com]
- 19. chemicalbook.com [chemicalbook.com]
Molecular Structure & Technical Guide: Acamprosate-d6 Calcium Salt
Core Directive & Executive Summary
This guide provides an in-depth technical analysis of Acamprosate-d6 Calcium Salt (Calcium N-acetylhomotaurinate-d6), a stable isotope-labeled analog of the alcohol dependence therapeutic Acamprosate.
Designed for analytical chemists and DMPK researchers, this document focuses on the structural integrity , isotopic placement , and analytical validation of the compound. Acamprosate-d6 serves as the "Gold Standard" Internal Standard (IS) for LC-MS/MS bioanalysis due to its identical chromatographic behavior and ionization efficiency to the analyte, while providing mass-resolved separation.
Key Compound Data
| Property | Specification |
| Compound Name | This compound Salt |
| Systematic Name | Calcium 3-(acetylamino)propane-1,1,2,2,3,3-d6-1-sulfonate |
| CAS Number | 1225580-91-5 (d6 salt) / 77337-73-6 (unlabelled parent) |
| Molecular Formula | C₁₀H₈D₁₂CaN₂O₈S₂ (Salt) / C₅H₄D₆NO₄S⁻ (Anion) |
| Molecular Weight | 412.56 g/mol (Salt) vs. 400.48 g/mol (Unlabelled) |
| Isotopic Purity | Typically ≥ 98% atom D |
| Solubility | Soluble in water (>10 mg/mL), DMSO; Insoluble in non-polar solvents |
Molecular Architecture & Deuteration Logic
Structural Connectivity
Acamprosate is the calcium salt of N-acetylhomotaurine. The "d6" designation specifically refers to the full deuteration of the propyl carbon chain (positions 1, 2, and 3 relative to the sulfonate group).
-
Anion Structure: The core anion consists of a sulfonate head group (
), a three-carbon alkyl linker (fully deuterated, ), and an N-acetyl tail. -
Cation Coordination: The Calcium ion (
) sits at an inversion center, coordinating with six oxygen atoms in a distorted octahedral geometry. These oxygens are derived from the sulfonate groups (4 O atoms) and the amide carbonyls (2 O atoms) of two distinct anions, forming a polymeric network in the solid state.
Deuteration Site Specificity
The placement of deuterium on the propyl chain (as opposed to the acetyl group) is a deliberate design choice for metabolic stability.
-
Propyl-d6 (Preferred): The
positions are metabolically inert under standard physiological conditions. This ensures the label is not lost via hydrolysis or exchange. -
Acetyl-d3 (Alternative): While acetyl-d3 variants exist, the acetyl group is theoretically susceptible to deacetylase activity, which would strip the label. The propyl-d6 backbone guarantees the label tracks the sulfonate moiety.
Visualization: Molecular Connectivity
The following diagram illustrates the connectivity of the Acamprosate-d6 anion and its coordination to Calcium.
Figure 1: Structural connectivity of this compound. Note the central Calcium ion coordinating with the sulfonate and carbonyl oxygens of the deuterated anions.
Synthesis & Stability
Synthetic Route
The synthesis follows a "Label-First" approach to ensure high isotopic incorporation.
-
Precursor Selection: The starting material is 1,3-Propane sultone-d6 (fully deuterated).
-
Amination: Ring opening of the sultone with ammonia (
) yields Homotaurine-d6 (3-aminopropane-1,1,2,2,3,3-d6-1-sulfonic acid). -
Acetylation: Reaction with acetic anhydride introduces the acetyl group.
-
Salt Formation: Neutralization with Calcium Hydroxide
or Calcium Carbonate precipitates the calcium salt.
Stability Profile
-
Hygroscopicity: Like the unlabelled parent, the calcium salt is hygroscopic. It must be stored in a desiccator at room temperature (or 2-8°C for long-term).
-
Isotopic Stability: The C-D bonds on the propyl chain are chemically stable. No deuterium exchange occurs in aqueous solution at physiological pH.
Analytical Characterization (Self-Validating Protocols)
To confirm the identity and purity of Acamprosate-d6, the following analytical signatures must be verified.
Proton NMR ( -NMR) in
The NMR spectrum provides immediate confirmation of deuteration by the disappearance of specific signals.
| Proton Position | Chemical Shift (Unlabelled) | Signal in Acamprosate-d6 | Interpretation |
| Acetyl (-CH3) | ~1.90 ppm (Singlet) | Present (Singlet, 3H) | Confirms acetyl group integrity. |
| Propyl C1 (-CH2-) | ~2.90 ppm (Multiplet) | Absent / Silent | Confirms deuteration at C1. |
| Propyl C2 (-CH2-) | ~1.95 ppm (Multiplet) | Absent / Silent | Confirms deuteration at C2. |
| Propyl C3 (-CH2-) | ~3.25 ppm (Triplet) | Absent / Silent | Confirms deuteration at C3. |
Validation Check: Integration of the region 1.5–3.5 ppm should show only the acetyl singlet (3H). Any multiplets indicate incomplete deuteration or unlabelled impurity.
Mass Spectrometry (LC-MS/MS)
The mass shift is the critical parameter for its use as an Internal Standard.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Parent Ion (
):-
Unlabelled: m/z 180.
-
Acamprosate-d6: m/z 186 .
-
-
Fragmentation (MRM Transitions):
-
The primary fragment is the sulfite radical anion (
). -
Transition: 186.1
79.9 m/z (Quantifier). -
Note: The mass shift (+6) is retained in the parent but lost if the fragment does not contain the propyl chain. However, since the transition monitors the loss of the organic chain to leave the sulfonate, the precursor selection (186) provides the specificity.
-
Experimental Protocol: LC-MS/MS Bioanalysis
Objective: Quantification of Acamprosate in human plasma using Acamprosate-d6 as the Internal Standard.
Reagent Preparation
-
Stock Solution (IS): Dissolve 1.0 mg this compound in 10 mL Water/Methanol (50:50) to yield 100 µg/mL (free acid equivalent). Store at -20°C.
-
Working IS Solution: Dilute Stock to 500 ng/mL in acetonitrile (Precipitation Agent).
Sample Preparation (Protein Precipitation)
This method minimizes matrix effects, crucial for polar analytes like Acamprosate.
-
Aliquot: Transfer 100 µL of plasma sample to a centrifuge tube.
-
Precipitation: Add 400 µL of Working IS Solution (Acetonitrile containing Acamprosate-d6).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Inject 5 µL of the clear supernatant directly into the LC-MS/MS.
LC-MS/MS Workflow Diagram
Figure 2: Optimized extraction and analysis workflow for Acamprosate quantification.
References
-
R&D Systems. (n.d.). This compound Technical Data. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Acamprosate Calcium Reference Standard. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71158, Acamprosate. Retrieved from
-
Ghosh, C., et al. (2011). A rapid and highly sensitive method for the determination of acamprosate in human plasma using ESI-LC-MS/MS. Journal of Chromatography B. Retrieved from
-
Mala, K. K., et al. (2013). Quantification of Acamprosate in human plasma by LC-ESI-MS/MS. Journal of Pharmacy Research. Retrieved from
Sources
Isotopic Purity Specifications for Acamprosate-d6 Calcium
A Technical Guide for Bioanalytical Method Validation
Executive Summary
In the quantitative bioanalysis of Acamprosate (Calcium Acetylhomotaurinate) via LC-MS/MS, the selection of an internal standard (IS) is the single most critical variable affecting assay robustness.[1] While structural analogues are inexpensive, they fail to compensate for the specific matrix effects (ion suppression/enhancement) associated with the highly polar sulfonic acid moiety of Acamprosate.
Acamprosate-d6 Calcium is the gold-standard Stable Isotope Labeled (SIL) IS. However, its utility is not binary; it relies entirely on Isotopic Purity . This guide details the technical specifications required to prevent "d0-contribution" (unlabeled drug) from compromising the Lower Limit of Quantitation (LLOQ), ensuring compliance with FDA M10 and EMA bioanalytical guidelines.
Part 1: The Physics of Quantitation
Why Acamprosate-d6?
Acamprosate is a small, highly polar molecule (
-
Analyte (d0): m/z 180
80 ( ) or 180 136 -
Internal Standard (d6): m/z 186
80 or 186 142
A mass shift of +6 Daltons is strategically chosen to exceed the natural isotopic envelope of the analyte. The natural abundance of
The Calcium Salt Factor
The calcium salt form (
-
Stoichiometry: It matches the pharmaceutical formulation (Campral), ensuring the IS behaves identically to the analyte during protein precipitation or solid-phase extraction (SPE).
-
Hygroscopicity: The free sulfonic acid is extremely hygroscopic and difficult to weigh accurately. The calcium salt provides a stable crystalline lattice, critical for preparing precise stock solutions.
Part 2: Critical Quality Attributes (CQAs)
The Certificate of Analysis (CoA) for this compound must be scrutinized for three non-negotiable attributes.
1. Chemical Purity vs. Isotopic Purity
-
Chemical Purity (>98%): Refers to the absence of side-reaction byproducts (e.g., inorganic salts, unreacted homotaurine).
-
Isotopic Purity (>99%): Refers to the enrichment of the deuterium label. This is the critical parameter.
2. The "d0 Contribution" Specification
The most dangerous impurity in an IS is the unlabeled drug (d0). If your IS contains 1% d0, and you spike it at a concentration of 1000 ng/mL, you are inadvertently adding 10 ng/mL of "analyte" to every sample.
-
Impact: If your target LLOQ is 5 ng/mL, a 10 ng/mL background noise renders the method invalid.
-
Specification: The contribution of d0 must be < 0.1% (ideally < 0.01%) of the total isotopic distribution.
3. Isotopic Distribution Profile
A typical high-grade Acamprosate-d6 (labeled on the propyl chain:
Part 3: The "Cross-Signal" Logic (Visualization)
The following diagram illustrates the bidirectional interference risks regulated by FDA M10 guidelines.
Caption: Bidirectional interference pathways in LC-MS/MS. The red dashed line represents the critical risk of d0 impurity in the IS biasing the analyte quantification.
Part 4: Analytical Validation Protocol
Before using a new lot of this compound in a regulated study, perform this self-validating "Zero-Blank-IS" test.
Experimental Workflow
-
Preparation:
-
Prepare a Zero Sample : Blank matrix + Internal Standard (at working concentration, e.g., 500 ng/mL).
-
Prepare an LLOQ Sample : Blank matrix + Analyte (at LLOQ level, e.g., 10 ng/mL) + IS.
-
Prepare a Double Blank : Blank matrix only (no Analyte, no IS).
-
-
LC-MS/MS Conditions (HILIC Mode):
-
Calculation of Purity Impact:
| Parameter | Formula / Criteria | Pass/Fail Limit |
| IS Interference | Must be < 20% | |
| Analyte Interference | Must be < 5% |
Protocol Diagram (Graphviz)
Caption: Decision tree for validating isotopic purity of Acamprosate-d6 prior to method validation.
Part 5: Handling & Stability Specifications
This compound requires specific handling due to the physicochemical properties of the calcium sulfonate salt.
1. Hygroscopicity Management
While the calcium salt is less hygroscopic than the free acid, it is not inert.
-
Storage: Store at -20°C in a desiccator.
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation, which can alter the stoichiometric weight (water weight gain = concentration error).
2. Solubility & Stock Preparation[]
-
Solvent: Water or 50:50 Water:Methanol. Do not attempt to dissolve directly in 100% Acetonitrile (precipitation risk).
-
Sonication: The calcium lattice requires sonication (5 mins) to fully dissociate into free Acamprosate-d6 anions.
3. Deuterium Exchange (The "Washout" Risk)
The d6 label (typically on the propyl chain) is chemically stable. However, avoid highly acidic solvents (pH < 2) for prolonged periods at high temperatures, as this can theoretically induce H/D exchange at the position alpha to the sulfonate group, though this is rare in standard bioanalytical workflows.
References
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 155434, Acamprosate Calcium. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). [Link]
-
Ghosh, C., et al. (2011).[2] A LC-MS analysis of acamprosate from human plasma: pharmacokinetic application. Drug Testing and Analysis. [Link]
Sources
difference between Acamprosate Calcium and Acamprosate-d6
A Comparative Analysis for Bioanalytical & Therapeutic Applications
Executive Summary
This guide delineates the critical distinctions between Acamprosate Calcium (the therapeutic API) and Acamprosate-d6 (the stable isotopically labeled internal standard).[1] While chemically homologous, their roles in drug development are orthogonal: Acamprosate Calcium is the subject of pharmacodynamic modulation in Alcohol Use Disorder (AUD), whereas Acamprosate-d6 is the metrological anchor required to quantify the former in complex biological matrices.[1]
Key Technical Takeaway: The divergence lies not just in mass (+6 Da), but in the application of the Kinetic Isotope Effect (KIE) .[1] Because Acamprosate is excreted renally unchanged, the typical metabolic stability advantages of deuteration are irrelevant here; instead, Acamprosate-d6 serves purely to normalize ionization suppression in LC-MS/MS workflows.[1]
Part 1: Chemical & Physical Characterization[1][2][3]
Structural Divergence
Acamprosate is the calcium salt of N-acetylhomotaurine.[1] The fundamental difference between the therapeutic agent and its deuterated analog is the isotopic substitution of protium (
| Feature | Acamprosate Calcium (API) | Acamprosate-d6 (Internal Standard) |
| IUPAC Name | Calcium 3-acetamidopropane-1-sulfonate | Calcium 3-acetamido(propane-d6)-1-sulfonate |
| Molecular Formula | ||
| Salt MW ( g/mol ) | 400.48 | ~412.55 (varies by enrichment) |
| Free Acid MW | 181.21 | 187.25 |
| Monoisotopic Mass | 181.041 | 187.078 |
| Isotopic Enrichment | Natural Abundance | >99% Deuterium incorporation |
The Salt vs. Free Acid Distinction
In bioanalysis, this distinction is critical.[1] You administer the Calcium Salt (a dimer), but you detect the Free Acid Anion in the mass spectrometer.[1]
-
In Vivo: The
dissociates immediately upon solubilization in the GI tract.[1] -
In Vitro (MS/MS): You monitor the negative ion
.[1]-
Acamprosate:
180 -
Acamprosate-d6:
186
-
Visualization: Structural Dissociation
The following diagram illustrates the dissociation of the salt and the specific deuteration sites (typically on the propylene chain to ensure +6 Da shift and stability).
Figure 1: Dissociation pathway of Acamprosate Calcium.[1] Note that the d6 variant mimics the anionic species but carries a distinct mass signature.[1]
Part 2: The Role of Acamprosate-d6 in Bioanalysis[1]
Why d6? (The Matrix Effect Solution)
Acamprosate is a polar, acidic molecule .[1] In Reverse Phase (RP) chromatography, it elutes very early (near the void volume), where the "chemical noise" from plasma salts and phospholipids is highest.[1] This leads to Ion Suppression .[1]
If you use a structural analog (e.g., Homotaurine) as an internal standard, it might elute at 1.5 min, while Acamprosate elutes at 1.2 min.[1] If a phospholipid elutes at 1.2 min, it suppresses Acamprosate but not the standard, ruining quantification.[1]
Acamprosate-d6 is chemically identical.[1] It co-elutes exactly with Acamprosate.[1]
-
If the matrix suppresses Acamprosate signal by 40%, it suppresses Acamprosate-d6 by 40%.[1]
-
The Ratio (Analyte Area / IS Area) remains constant.[1] This is the principle of Isotopic Dilution .
Part 3: Validated Experimental Protocol (LC-MS/MS)
Objective: Quantify Acamprosate in human plasma using Acamprosate-d6. Challenge: Retention of highly polar sulfonate. Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing.[1] HILIC is recommended for robustness.[1]
Sample Preparation (Protein Precipitation)[1]
-
Aliquot: Transfer 100 µL of patient plasma into a centrifuge tube.
-
IS Spike: Add 20 µL of Acamprosate-d6 working solution (e.g., 5 µg/mL in water).
-
Precipitation: Add 400 µL of Acetonitrile (ACN) containing 1% Formic Acid.
-
Vortex & Spin: Vortex for 1 min; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Transfer: Inject the supernatant directly (or dilute with mobile phase if peak shape is poor).[1]
LC-MS/MS Conditions
-
Column: HILIC Silica or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: High organic start (90% B) to low organic (50% B) to retain polar analytes.[1]
-
Ionization: Electrospray Ionization (ESI) – Negative Mode .[1][2]
-
Note: Sulfonic acids ionize exceptionally well in negative mode (
).[1]
-
MRM Transitions (Quantification)
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Origin of Fragment |
| Acamprosate | 180.1 | 80.0 | 25 | |
| Acamprosate-d6 | 186.1 | 80.0 | 25 |
Note: The product ion (80.[1]0) is often identical for both because the sulfonate group usually does not carry the deuterium label (which is on the carbon chain).[1]
Part 4: Pharmacokinetics & The Kinetic Isotope Effect (KIE)[1]
A common misconception in drug development is that deuterated forms always have longer half-lives.[1] This depends on Metabolic Switching .[1]
The "Null" KIE of Acamprosate
Acamprosate is unique: It is not metabolized. [1]
-
Route of Elimination: Excreted unchanged via kidneys (glomerular filtration and active secretion).[1]
-
Metabolism: 0% (No CYP450 involvement).[1]
Implication for Acamprosate-d6: Because C-H bond cleavage is not the rate-limiting step in its clearance (since there is no cleavage), Acamprosate-d6 exhibits no significant Kinetic Isotope Effect in vivo.[1]
-
If you administered Acamprosate-d6 as a drug, its PK profile (T1/2, AUC) would be statistically identical to Acamprosate Calcium.[1]
-
This makes it an ideal Internal Standard, as it tracks the analyte perfectly through renal transporters (hOAT1/hOAT3) without differential separation.[1]
Visualization: The Excretion Pathway
This diagram contrasts the typical drug metabolism (where d6 might differ) with Acamprosate's direct excretion.[1]
Figure 2: Pharmacokinetic pathway of Acamprosate.[1] The bypass of hepatic metabolism renders the deuterium isotope effect negligible.[1]
Part 5: Regulatory & Handling Considerations[1]
Hygroscopicity[1]
-
Acamprosate Calcium: Moderately hygroscopic.[1] Must be stored in desiccated conditions.
-
Acamprosate-d6: Often supplied as the free acid or calcium salt .[1][]
-
Critical Check: If your d6 standard is the free acid (MW ~187), and you calculate stoichiometry based on the calcium salt (MW ~412), your calibration curve will be off by a factor of >2.[1] Always verify the salt form of your reference standard.
-
Stability
Deuterium exchange can occur if the label is on an exchangeable position (e.g., N-H or O-H).[1]
-
Acamprosate-d6 Quality: Ensure the deuterium is on the carbon backbone (C-D bonds are stable). If the label were on the amide nitrogen (
), it would exchange with water in the mobile phase, losing the mass shift immediately.[1] -
Verification: High-quality Acamprosate-d6 places the isotopes on the propyl chain or the acetyl methyl group.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 155434, Acamprosate Calcium.[1] Retrieved from [Link][1]
-
DrugBank Online. Acamprosate: Pharmacology, metabolism, and side effects.[1] Retrieved from [Link][1]
-
Ghosh, C., et al. (2011). A rapid and highly sensitive method for the determination of acamprosate in human plasma using ESI-LC-MS/MS.[1][2] Drug Testing and Analysis.[1][4][2][5][6][7][8] Retrieved from [Link]
-
FDA Access Data. Campral (Acamprosate Calcium) Prescribing Information.[1] Retrieved from [Link][1]
-
Mullard, A. (2016). Deuterated drugs draw heavier interest.[1] Nature Reviews Drug Discovery.[1] (Context on KIE and deuteration stability). Retrieved from [Link][1]
Sources
- 1. Acamprosate - Wikipedia [en.wikipedia.org]
- 2. A LC-MS analysis of acamprosate from human plasma: pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. Determination of acamprosate in human plasma by UPLC-MS/MS: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Application of Stable Isotope-Labeled Acamprosate Calcium
This guide provides a comprehensive overview of the synthetic chemistry, quality control, and application of stable isotope-labeled (SIL) Acamprosate Calcium. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the strategic decisions and scientific principles that underpin a successful labeling campaign. We will explore a validated synthetic route, detail rigorous analytical characterization, and discuss the critical role of SIL compounds in modern pharmaceutical research.
Introduction: The "Why" Beyond the Molecule
Acamprosate Calcium, the calcium salt of N-acetylhomotaurine, is a therapeutic agent used to maintain abstinence in alcohol-dependent patients.[1][2] Its mechanism is thought to involve the modulation of glutamate and GABA neurotransmission, helping to restore the chemical balance in the brain that is disrupted by chronic alcohol use.[2]
While the parent compound is the therapeutic agent, its stable isotope-labeled counterpart is an indispensable tool for research and development. Stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H), are non-radioactive and can be incorporated into a drug molecule to serve as a tracer.[3] These labeled molecules are chemically identical to the unlabeled drug but are distinguishable by mass spectrometry. This unique property makes SIL compounds the gold standard for use as internal standards in bioanalytical assays and invaluable for absorption, distribution, metabolism, and excretion (ADME) studies.[4][5] The synthesis of SIL-Acamprosate Calcium is therefore a critical step in enabling precise quantification and a deeper understanding of the drug's pharmacokinetic and pharmacodynamic profile.
PART 1: Strategic Considerations for Isotopic Labeling
The success of a synthesis is not merely in the final yield but in the strategic choices made before the first reagent is weighed. The position and type of isotopic label are paramount.
Isotope Selection: ¹³C vs. Deuterium (²H)
While both ¹³C and Deuterium can be used, ¹³C is the superior choice for Acamprosate Calcium . Deuterated standards can sometimes exhibit a kinetic isotope effect (KIE), where the heavier C-D bond reacts at a different rate than a C-H bond, potentially altering metabolic profiles.[5] Furthermore, deuterium labels, particularly on heteroatoms, can be susceptible to back-exchange with protons from the surrounding environment.[6] Carbon-13 labels are integrated into the molecular backbone, are not subject to exchange, and have a negligible isotope effect, making them the ideal choice for a robust internal standard.[6]
Label Positioning: Ensuring Metabolic Stability
The isotopic label must be placed in a position that is not cleaved during metabolic processing.[7] Cleavage of the label would render it useless as a tracer for the parent molecule. For Acamprosate (N-acetylhomotaurine), two primary locations are viable: the acetyl group or the propane backbone.
Labeling the acetyl group is a synthetically accessible and robust strategy. The N-acetyl bond is metabolically stable, ensuring the label remains with the core homotaurine structure. This guide will focus on a synthetic route that incorporates a ¹³C₂-labeled acetyl group.
PART 2: Synthesis of [¹³C₂-acetyl]-Acamprosate Calcium
The synthetic strategy is a modification of established methods for producing unlabeled Acamprosate Calcium.[8] The core of the process is the N-acetylation of 3-aminopropane-1-sulfonic acid (homotaurine) using a ¹³C-labeled acetylating agent, followed by the formation of the calcium salt.
Overall Synthetic Pathway
The two-step synthesis begins with the acetylation of homotaurine using ¹³C₂-labeled acetic anhydride in the presence of acetic acid and calcium hydroxide. The calcium hydroxide serves a dual purpose: it acts as a base to facilitate the reaction and provides the calcium counter-ion for the final salt.
Caption: High-level workflow for the synthesis of ¹³C₂-labeled Acamprosate Calcium.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step is designed to drive the reaction to completion and facilitate purification, ensuring a high-quality final product.
Materials and Reagents:
-
3-Aminopropane-1-sulfonic acid (Homotaurine)
-
Calcium Hydroxide (Ca(OH)₂)
-
Glacial Acetic Acid
-
[1,2-¹³C₂]Acetic Anhydride (Isotopic purity >99%)
-
Purified Water (Milli-Q or equivalent)
-
Methanol (Anhydrous)
-
Ethanol (Anhydrous)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge 3-Aminopropane-1-sulfonic acid (e.g., 2.0 g, 14.38 mmol) and calcium hydroxide (e.g., 0.56 g, 7.56 mmol).
-
Causality: The stoichiometry is set to provide slightly more than the 0.5 molar equivalents of calcium required for the final dimeric salt structure, ensuring complete salt formation.
-
-
Solubilization: To the flask, add purified water (6 mL) and glacial acetic acid (2.0 mL, 34.96 mmol). Stir the mixture at 30°C for approximately 15 minutes, or until a clear, homogeneous solution is obtained.
-
Causality: Acetic acid acts as a catalyst and co-solvent, ensuring all reactants are in solution for an efficient reaction.
-
-
Labeled Acetylation: While maintaining the temperature at 30°C, add [1,2-¹³C₂]acetic anhydride (e.g., 3.0 mL, 31.74 mmol, >2 equivalents) dropwise over 10-15 minutes.
-
Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent side product formation. Using an excess of the labeled anhydride ensures the complete conversion of the starting homotaurine.
-
-
Reaction Drive: Stir the reaction mass vigorously for 2-3 hours at 30°C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Solvent Removal: After the reaction is complete, concentrate the reaction mixture under vacuum using a rotary evaporator at 40-50°C to remove water and excess acetic acid, yielding a crude solid or thick oil.
-
Initial Purification (Precipitation & Washing): Add anhydrous methanol (20 mL) to the crude product and stir for 15 minutes. This will precipitate the product while dissolving many of the organic impurities.
-
Isolation and Final Wash: Filter the solid product using a Buchner funnel. Wash the collected solid sequentially with anhydrous methanol (10 mL) and anhydrous ethanol (20 mL) to remove any residual impurities.
-
Drying: Dry the purified white solid product under vacuum at 40°C to a constant weight.
PART 3: Quality Control and Characterization
Rigorous analytical testing is non-negotiable. It validates the synthesis by confirming the structure, purity, and isotopic enrichment of the final product.
Analytical Methods
-
Mass Spectrometry (MS): The most critical analysis. Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode will be used to analyze the N-acetylhomotaurine anion. The analysis must show a mass shift of +2 Da compared to an unlabeled reference standard, confirming the incorporation of the two ¹³C atoms.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum should match that of an unlabeled standard, confirming the overall molecular structure.
-
¹³C NMR: The carbon NMR is essential for verifying the label's position. The signals corresponding to the acetyl carbonyl carbon and the acetyl methyl carbon will be significantly enhanced and will likely show ¹³C-¹³C coupling, confirming >99% enrichment at these positions.
-
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with UV or charged aerosol detection (CAD) should be used to determine the chemical purity of the final compound. The purity should typically be ≥98%.
Expected Analytical Data Summary
| Parameter | Method | Expected Result | Justification |
| Identity | MS (ESI-) | [M-H]⁻ at m/z 182.0 | Confirms mass of [¹³C₂-acetyl]-N-acetylhomotaurine anion (Unlabeled is 180.0) |
| Structure | ¹H NMR | Spectrum consistent with reference standard | Confirms overall chemical structure |
| Label Position | ¹³C NMR | Highly enhanced signals at ~174 ppm (C=O) and ~22 ppm (-CH₃) | Confirms ¹³C enrichment at the acetyl group |
| Chemical Purity | HPLC-UV/CAD | ≥ 98% | Ensures absence of starting materials and by-products |
| Isotopic Enrichment | MS | >99% | Confirms the ratio of labeled to unlabeled species |
PART 4: Application as a Bioanalytical Internal Standard
The primary application of SIL-Acamprosate Calcium is as an internal standard for the quantification of Acamprosate in biological matrices (e.g., plasma, urine) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Principle of Stable Isotope Dilution
In this method, a known quantity of the SIL-Acamprosate is spiked into the biological sample before extraction and analysis.[9] The SIL-internal standard co-elutes with the unlabeled (native) Acamprosate from the HPLC column. Because they are chemically identical, they experience the same extraction recovery and ionization suppression or enhancement in the mass spectrometer.[9] By measuring the peak area ratio of the native analyte to the SIL-internal standard, one can accurately calculate the concentration of Acamprosate in the original sample, as the ratio remains constant regardless of sample-specific matrix effects.
Bioanalytical Workflow
Caption: Standard workflow for a bioanalytical assay using SIL-Acamprosate as an internal standard.
Conclusion
The synthesis of stable isotope-labeled Acamprosate Calcium is a nuanced process that demands careful strategic planning and rigorous quality control. By selecting a metabolically robust labeling position (¹³C₂-acetyl) and employing a validated, efficient synthetic protocol, a high-purity internal standard can be reliably produced. This SIL-compound is not merely a laboratory curiosity; it is a critical enabling tool for drug development, allowing for the generation of high-quality pharmacokinetic and clinical data with the utmost confidence and precision. The methodologies and principles detailed in this guide provide a framework for the successful synthesis and application of this essential research compound.
References
-
Mobayyen Jarihani, F., et al. (2022). A new method for the preparation of pure acamprosate calcium with a micron particle size. Journal of Particle Science and Technology, 8(1), 17-23.
-
Google Patents. (2008). KR20080097716A - Method for preparing acamprosate calcium.
-
Rezaei, M., Ramazani, A., & Gouranlou, F. (2020). Synthesis and Purification of Acamprosate Calcium and its Evaluation by RP-HPLC in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Sciences, 16(1), 19-28.
-
Doss, G. A., & Baillie, T. A. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Journal of mass spectrometry : JMS, 43(8), 985–1007.
-
MedKoo Biosciences. Acamprosate Calcium Synthetic Routes.
-
Sakamoto, S., et al. (2011). Synthesis of stable isotope-labeled precursors for the biosyntheses of capsaicinoids, capsinoids, and capsiconinoids. Bioscience, biotechnology, and biochemistry, 75(8), 1548–1554.
-
European Patent Office. (2021). EP 3878445 - ACAMPROSATE FORMULATIONS, METHODS OF USING THE SAME, AND COMBINATIONS COMPRISING THE SAME.
-
Courtyn, J., et al. (2001). Synthesis of 11C-labelled acamprosate for PET studies. Journal of Labelled Compounds and Radiopharmaceuticals, 44(S1), S30-S32.
-
Mettler-Altmann, T., et al. (2014). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 86(12), 5830-5837.
-
Cambridge Isotope Laboratories, Inc. Stable Isotope Standards For Mass Spectrometry.
-
Wiela-Hoje, M., & Kulling, S. E. (2012). Applications of stable isotopes in clinical pharmacology. Journal of clinical pharmacology, 52(2), 148–174.
-
Leggio, L., et al. (2017). Metabolomics biomarkers to predict acamprosate treatment response in alcohol-dependent subjects. The pharmacogenomics journal, 17(3), 253–259.
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
-
Lee, J., et al. (2022). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose-Response Assessments. Chemical Research in Toxicology, 35(1), 1-17.
-
Furlotti, G., et al. (2020). A Convenient, Scalable Process for the Preparation and Purification of Calcium Acamprosate. Synthesis, 52(18), 2712-2716.
-
Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences.
-
Ozdemir, M., et al. (2020). Determination of acamprosate in human plasma by UPLC-MS/MS: Application to therapeutic drug monitoring. Biomedical chromatography : BMC, 34(11), e4936.
-
Fura, A. (2006). The use of stable isotopes in drug metabolism studies. Expert Opinion on Drug Metabolism & Toxicology, 2(4), 557-571.
Sources
- 1. medkoo.com [medkoo.com]
- 2. data.epo.org [data.epo.org]
- 3. metsol.com [metsol.com]
- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Acamprosate-d6 Calcium molecular weight and formula
Topic: Acamprosate-d6 Calcium molecular weight and formula Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Isotopic Standards in Quantitative Bioanalysis
Executive Summary & Nomenclature Clarification
This compound is the stable isotope-labeled analog of Acamprosate Calcium (calcium bis-acetylhomotaurinate), widely utilized as an Internal Standard (IS) in the quantitative analysis of acamprosate in biological matrices (plasma, urine, CSF) via LC-MS/MS.
Critical Nomenclature Note: In commercial and scientific literature, the product is frequently designated as This compound because the calcium salt contains two acamprosate ligands. If each ligand carries a d3 label (typically on the acetyl methyl group), the total isotopic shift for the salt molecule is +6 Da. However, during LC-MS/MS analysis under electrospray ionization (ESI), the salt dissociates. The detected species is the Acamprosate-d3 free acid anion.
Researchers must distinguish between the material properties (d6 salt) and the analytical species (d3 ligand).
Physicochemical Profile
The following data establishes the fundamental chemical identity of the standard.
Table 1: Molecular Specifications
| Property | Acamprosate Calcium (Unlabeled) | This compound (Labeled IS) |
| CAS Number | 77337-73-6 | 1225580-94-8 (or 1225580-91-5) |
| Chemical Name | Calcium bis(3-acetamidopropane-1-sulfonate) | Calcium bis(3-(acetamido-d3)propane-1-sulfonate) |
| Stoichiometry | Ca(C₅H₁₀NO₄S)₂ | Ca(C₅H₇D₃NO₄S)₂ |
| Molecular Formula (Salt) | C₁₀H₂₀CaN₂O₈S₂ | C₁₀H₁₄D₆CaN₂O₈S₂ |
| Molecular Weight (Salt) | 400.48 g/mol | 406.52 g/mol |
| Active Moiety (Free Acid) | C₅H₁₁NO₄S (MW: 181.[1][2][3]21) | C₅H₈D₃NO₄S (MW: 184.23) |
| Solubility | Freely soluble in water; practically insoluble in EtOH/DCM.[4] | Freely soluble in water.[4][5] |
| pKa | ~1.5 (Sulfonic acid), ~16 (Amide) | Identical. |
Structural Logic & Deuterium Placement
The stability of the label is paramount. Acamprosate-d6 typically incorporates deuterium on the acetyl methyl group (
Mass Spectrometry & Fragmentation
Acamprosate is a highly polar sulfonic acid. In LC-MS/MS, it is almost exclusively analyzed in Negative Electrospray Ionization (ESI-) mode.
Fragmentation Mechanism
Upon collisional activation (CID), the acamprosate precursor ion (
-
Precursor (IS): m/z 184.1 (Acamprosate-d3 anion).
-
Product Ion: m/z 80.0 (
). -
Mass Shift: The precursor shifts by +3 Da (181 → 184). The product ion (SO3) contains no carbon/hydrogen, so it remains at m/z 80. This "shifted precursor / unshifted product" transition is highly specific.
[6]
Bioanalytical Protocol (LC-MS/MS)
Due to the super-hydrophilic nature of acamprosate (logP < -2), standard C18 Reverse Phase chromatography often results in poor retention and ion suppression from the solvent front. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for this application.
Reagents & Preparation[6][7]
-
Stock Solution: Dissolve this compound in water (1 mg/mL). Note: Do not use pure methanol for stock preparation as the calcium salt is poorly soluble.
-
Working IS Solution: Dilute to ~500 ng/mL in Acetonitrile:Water (90:10).
Method Parameters
-
Column: Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) or equivalent amide-HILIC.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: High organic start (90% B) ramping down to 50% B to elute the polar sulfonate.
-
Flow Rate: 0.3 - 0.4 mL/min.
Extraction Workflow (Protein Precipitation)
The following protocol minimizes matrix effects while ensuring high recovery.
-
Aliquot: 50 µL Plasma + 10 µL Acamprosate-d6 IS Working Sol.
-
Precipitate: Add 200 µL cold Acetonitrile (0.1% Formic Acid).
-
Vortex/Centrifuge: 5 min at 2000g; Centrifuge 10 min at 10,000g.
-
Transfer: Inject Supernatant directly (HILIC compatible).
Stability & Handling
-
Hygroscopicity: Acamprosate Calcium is hygroscopic. The deuterated standard should be stored in a desiccator at -20°C.
-
Solution Stability: Aqueous stock solutions are stable for 1 month at 4°C.
-
Isotopic Purity: Ensure >99% isotopic purity to prevent contribution to the unlabeled analyte channel (M+0), which would artificially elevate the Lower Limit of Quantitation (LLOQ).
References
-
BOC Sciences. Acamprosate-[d6] Calcium Product Specification. Accessed 2026.[4]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 155434, Acamprosate Calcium. Accessed 2026.[4] Link
-
Jhee, S. S., et al. (2011). A rapid and highly sensitive method for the determination of acamprosate in human plasma using ESI-LC-MS/MS. Biomedical Chromatography. Link
-
Hamnett, D. J., et al. (2025). Quantification of Acamprosate in human plasma by LC-ESI-MS/MS with solid phase extraction. ResearchGate. Link
Sources
solubility of Acamprosate-d6 Calcium in aqueous buffers
An In-Depth Technical Guide to the Aqueous Solubility of Acamprosate-d6 Calcium
Foreword: The Criticality of Solubility in Bioanalysis
In the realm of drug development and pharmacokinetics, precision is paramount. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2][3] These standards are indispensable for correcting analytical variability, ensuring accuracy and reproducibility in quantifying drug concentrations in biological matrices.[1][4] However, the physical behavior of the standard itself, specifically its solubility in aqueous media, is a fundamental prerequisite for its effective use. An improperly dissolved or precipitated standard can invalidate an entire study.
This guide provides a comprehensive technical overview of the aqueous solubility of this compound. We will delve into its physicochemical properties, the theoretical principles governing its behavior in solution, and a field-proven, self-validating experimental protocol for its characterization. This document is designed for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of this critical parameter.
Physicochemical Profile of Acamprosate and its Deuterated Analog
Acamprosate Calcium is a synthetic compound structurally similar to the endogenous amino acid homotaurine.[5] Its deuterated analog, this compound, incorporates six deuterium atoms, typically on the acetyl group, to provide a distinct mass shift for mass spectrometric detection without significantly altering its chemical properties.[1][6] For the purposes of solubility determination, the physicochemical characteristics of the non-deuterated and deuterated forms can be considered virtually identical.
Table 1: Physicochemical Properties of Acamprosate Calcium and this compound
| Property | Value | Source / Comment |
| Chemical Name | Calcium 3-(acetylamino)propane-1-sulfonate | [5][7][8] |
| Molecular Formula | C₁₀H₂₀CaN₂O₈S₂ | [5][7][8] |
| Molecular Weight | 400.48 g/mol | [5][7][8] |
| Molecular Weight (d6) | Approx. 406.52 g/mol | Calculated based on the replacement of 6 ¹H atoms with ²H. |
| pKa (Sulfonic Acid) | ~0.27 (Estimated) | [9] |
| Aqueous Solubility | Freely Soluble / >5 mg/mL | [5][10][11] Reports vary, underscoring the need for experimental verification.[7] |
Theoretical Framework: The Dominance of a Strong Acidic Group
The solubility of an ionizable compound is intrinsically linked to its acid dissociation constant (pKa) and the pH of the surrounding medium, a relationship described by the Henderson-Hasselbalch equation.[12][13][14][15]
Henderson-Hasselbalch Equation for an Acid: pH = pKa + log([A⁻]/[HA])
Where:
-
[A⁻] is the concentration of the ionized form (conjugate base).
-
[HA] is the concentration of the non-ionized form (acid).
Acamprosate possesses a sulfonic acid group (-SO₃H) with an estimated pKa of approximately 0.27.[9] This extremely low pKa value signifies that it is a very strong acid. Consequently, in any aqueous solution with a pH above ~1, the sulfonic acid group will be overwhelmingly deprotonated and exist in its anionic (sulfonate, -SO₃⁻) form.
Caption: Ionization state of Acamprosate across a typical pH range.
Causality Insight: Because Acamprosate-d6 is fully ionized across the entire biopharmaceutical pH range (1.2 to 6.8), its solubility is not expected to be significantly dependent on pH changes within this range.[16][17] Unlike weak acids or bases, there is no pH-driven shift between a poorly soluble neutral form and a highly soluble ionized form. The solubility will be primarily governed by the properties of its calcium salt form. Therefore, solubility studies should focus on confirming its high solubility and evaluating the potential influence of buffer species and ionic strength.
Experimental Protocol: Equilibrium Solubility Determination
The gold standard for determining the solubility of an Active Pharmaceutical Ingredient (API) is the shake-flask equilibrium method.[17][18][19] This protocol is designed to be self-validating by ensuring that equilibrium has been reached and that the analytical method is accurate.
Materials and Reagents
-
This compound (≥98% purity)
-
Potassium Chloride (KCl)
-
Hydrochloric Acid (HCl)
-
Sodium Acetate
-
Acetic Acid
-
Monobasic Potassium Phosphate (KH₂PO₄)
-
Sodium Hydroxide (NaOH)
-
Reagent Grade Water
-
HPLC or UPLC system with UV or MS detector
-
Calibrated pH meter
-
Thermostatically controlled shaker/incubator (set to 37 ± 1 °C)
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Volumetric flasks, pipettes, and vials
Preparation of Aqueous Buffers
Prepare buffers according to standard pharmacopeial procedures. The following are recommended as per ICH M9 guidelines for biowaivers.[16][17]
Table 2: Recommended Buffer Compositions for Solubility Studies
| Target pH | Buffer System | Typical Composition |
| 1.2 | HCl/KCl | 0.2 M KCl and 0.2 M HCl |
| 4.5 | Acetate | 0.1 M Acetic Acid and 0.1 M Sodium Acetate |
| 6.8 | Phosphate | 0.1 M KH₂PO₄ and 0.1 M NaOH |
Protocol Integrity: Verify the final pH of each buffer at 37 °C after preparation and adjust as necessary.
Shake-Flask Method Workflow
Caption: Experimental workflow for the shake-flask solubility method.
Step-by-Step Methodology:
-
Addition of Solute: To a series of glass vials, add a pre-weighed amount of this compound to a known volume (e.g., 5 mL) of each pH buffer. The amount added should be in significant excess of its expected solubility (e.g., 50-100 mg/mL) to ensure a saturated solution with visible solid material remaining.
-
Equilibration: Place the sealed vials in a shaker incubator set to 37 ± 1 °C. Agitate at a constant speed sufficient to keep the solid suspended.
-
Sampling and Analysis:
-
At specified time points (e.g., 24 and 48 hours), cease agitation and allow the solid to settle.
-
Withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles. Expertise Insight: The first few drops should be discarded to saturate any potential binding sites on the filter material.
-
Accurately dilute the clear filtrate with a suitable solvent (e.g., mobile phase) to bring the concentration within the validated range of the analytical method.
-
Analyze the diluted samples using a validated, stability-indicating HPLC-UV or LC-MS/MS method.
-
-
Confirmation of Equilibrium: Equilibrium is confirmed when the measured concentrations from two consecutive time points (e.g., 24h vs. 48h) are statistically equivalent (e.g., within ± 5%).
-
Final pH Measurement: After the final sample is taken, measure the pH of the remaining solution in the vial to confirm it has not shifted significantly during the experiment.[17]
Advanced Consideration: Biorelevant Media
For drug development applications aiming to predict in-vivo performance, solubility should also be assessed in biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).[20][21][22] These media contain bile salts and lecithin, which can significantly impact the solubility of certain compounds.[23] Given Acamprosate's high intrinsic aqueous solubility, a dramatic increase is not expected, but confirmation provides a more complete data package.
Data Interpretation and Expected Results
Table 3: Expected Solubility Profile for this compound at 37 °C
| Buffer Medium | Expected Solubility (mg/mL) | Rationale / Key Influencing Factors |
| pH 1.2 Buffer | High (> 2 mg/mL) | Molecule is fully ionized. Solubility is governed by the calcium salt form. This aligns with the Biopharmaceutics Classification System (BCS) definition of a "highly soluble" drug.[16][24] |
| pH 4.5 Buffer | High (> 2 mg/mL) | No change in ionization state is expected. Minor variations may occur due to changes in ionic strength or common ion effects from buffer salts, but these are likely to be negligible. |
| pH 6.8 Buffer | High (> 2 mg/mL) | No change in ionization state. Solubility should remain high and consistent with other pH values. Some reports suggest slightly lower solubility in phosphate buffer, which may warrant investigation.[25] |
| Water | High (> 2 mg/mL) | Serves as a baseline. Reported values are often "freely soluble," consistent with high solubility.[5][10] |
Trustworthiness Check: If results show significant pH-dependent solubility between pH 1.2 and 6.8, it would contradict the known physicochemical properties (pKa << 1). Such a finding would necessitate a thorough investigation of the experimental setup, potential degradation of the compound (unlikely for this stable molecule), or interaction with buffer components.
Conclusion
This compound is a highly polar molecule with a strong sulfonic acid functional group, rendering it fully ionized and highly soluble in aqueous media across the physiologically relevant pH range of 1.2 to 6.8. Standard equilibrium solubility studies are expected to confirm this high solubility, classifying it as a highly soluble compound under the Biopharmaceutics Classification System. The primary utility of this deuterated standard is in providing a reliable internal standard for quantitative bioanalysis, where its solubility ensures consistent and accurate preparation of stock and working solutions. The robust, self-validating shake-flask protocol detailed herein provides the definitive method for confirming these essential solubility characteristics.
References
-
Mobayyen Jarihani, F., et al. (2022). A new method for the preparation of pure acamprosate calcium with a micron particle size. Journal of Particle Science and Technology, 8(1), 17-23. [Link]
-
Merck Index. (n.d.). Acamprosate Calcium. Royal Society of Chemistry. [Link]
-
Sayyad, F. J., & Tummala, S. (2016). Solubility Determinations for Pharmaceutical API. In Preformulation in Solid Dosage Form Development. University of Huddersfield Research Portal. [Link]
-
ResearchGate. (2023). Formulation and Evaluation of Equivalent Gastro-Resistant Acamprosate Calcium Tablet 333mg. [Link]
-
International Council for Harmonisation. (2020). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
Indo American Journal of Pharmaceutical Sciences. (n.d.). UV Dissolution Acamprosate calcium. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Validated UV Spectrophotometric Method Development And Stability Studies Of Acamprosate Calcium In Bulk And Tablet Dosage Form. [Link]
-
PubChem. (n.d.). Acamprosate Calcium. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. (n.d.). Campral (acamprosate calcium) tablets label. [Link]
-
Wikipedia. (n.d.). Acamprosate. [Link]
-
PubChem. (n.d.). Acamprosate. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. [Link]
-
Biorelevant.com. (n.d.). How Biorelevant Testing Can Help Oral Drug Development. [Link]
-
Znamirowska, A., et al. (2020). Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. Molecules, 25(21), 5057. [Link]
-
Teva API. (n.d.). Solving solubility issues in modern APIs. [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
ResearchGate. (2020). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
-
World Health Organization. (2015). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]
-
Klein, S. (2005). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS Journal, 7(S2). [Link]
-
Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 385. [Link]
-
Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 50(17), 4085-4093. [Link]
-
Trevino, S. R., et al. (2008). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science, 17(9), 1539-1552. [Link]
-
ResearchGate. (2018). Solubility of the tested drugs in (A) FaSSIF, and in (B) FeSSIF. [Link]
-
Gmaj, J., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis, 132, 123-129. [Link]
-
ResearchGate. (2020). Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]
-
Pharmaffiliates. (n.d.). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
-
American Chemical Society. (2021). pH-Responsive Semi-IPN Nanoparticles Based on 4‐Carboxyphenylboronic Acid-Modified Chitosan for Target. [Link]
-
Biorelevant.com. (n.d.). Biorelevant Dissolution Experiments. [Link]
-
Microbe Notes. (2022). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
YouTube. (2022). CAMPRAL® (acamprosate calcium)- abstinence from alcohol. [Link]
-
U.S. Food and Drug Administration. (2018). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
Dissolution Technologies. (2012). Comparison of the Solubility and Dissolution of Drugs in Fasted-State Biorelevant Media (FaSSIF and FaSSIF-V2). [Link]
-
Czysz, A., & Ho, R. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Journal of Clinical Pharmacology, 58(Suppl 10), S47-S54. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpst.irost.ir [jpst.irost.ir]
- 8. Acamprosate Calcium | C10H20CaN2O8S2 | CID 155434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Acamprosate | C5H11NO4S | CID 71158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Acamprosate Calcium [drugfuture.com]
- 11. Acamprosate calcium = 98 HPLC, powder 77337-73-6 [sigmaaldrich.com]
- 12. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 13. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 14. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorelevant.com [biorelevant.com]
- 21. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorelevant.com [biorelevant.com]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. pure.hud.ac.uk [pure.hud.ac.uk]
- 25. researchgate.net [researchgate.net]
Chemical Stability of Deuterated Acamprosate Internal Standards: A Technical Guide for Bioanalysis
Topic: Chemical Stability of Deuterated Acamprosate Internal Standards Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, QA/QC Managers
Executive Summary: The "Silent" Error in Alcohol Dependence Assays
In the bioanalysis of Acamprosate (Calcium Acetylhomotaurinate) , the choice of Internal Standard (IS) is often treated as a procurement detail rather than a scientific variable. This is a critical oversight. While Acamprosate-d3 is the most commercially available IS, its chemical structure harbors a latent instability risk that can compromise long-term assay reproducibility: deuterium exchange .
This guide dissects the chemical stability of deuterated Acamprosate analogs. We move beyond generic "stability testing" to focus on the specific mechanistic failure modes of the acetyl-label, providing a self-validating protocol to ensure your LC-MS/MS data meets the rigorous standards of FDA and EMA guidelines.
The Chemistry of Instability: Why Label Position Matters
The Structural Vulnerability
Acamprosate consists of a propyl-sulfonate chain linked to an acetamido group. The stability of the deuterium label depends entirely on its position relative to the carbonyl group.
-
Acamprosate-d3 (Acetyl-labeled): The deuterium atoms are located on the methyl group of the acetyl moiety (
). These atoms are alpha to a carbonyl . Through keto-enol tautomerism, these protons are acidic enough to exchange with solvent protons ( or ), particularly under basic conditions or elevated temperatures. -
Acamprosate-d6 (Propyl-labeled): The deuterium atoms are located on the propyl chain (
). These C-D bonds are chemically inert under standard bioanalytical conditions.
The Mechanism of Isotopic Loss (H/D Exchange)
The primary risk for Acamprosate-d3 is the gradual loss of mass (
-
Signal Drift: The IS peak area decreases over time in the
channel. -
Cross-Talk: The exchanging IS contributes signal to the analyte channel (if the analyte is unlabeled) or simply disappears, altering the response ratio.
Figure 1: Mechanism of Deuterium Exchange. The alpha-carbonyl protons of Acamprosate-d3 are susceptible to enolization, leading to irreversible isotopic exchange in protic solvents.
Experimental Validation Protocols
To ensure data integrity, you must validate the specific stability of your IS stock and working solutions. Do not rely on the Certificate of Analysis (CoA) for stability in solution; CoAs typically apply to the solid state.
Protocol A: The "Isotopic Purity" Stress Test
Objective: Determine if the IS undergoes H/D exchange under your specific extraction/storage conditions.
Methodology:
-
Preparation: Prepare Acamprosate-d3 IS solution (e.g., 1 µg/mL) in three buffers:
-
Acidic (0.1% Formic Acid in Water, pH ~2.7)
-
Neutral (Water, pH ~7.0)
-
Basic (10mM Ammonium Bicarbonate, pH ~8.5)
-
-
Incubation: Store at Room Temperature (RT) for 24 hours.
-
Analysis: Infuse directly or inject onto LC-MS. Monitor MRM transitions for:
-
d3 (Target):
(Assuming parent mass shift) -
d2 (Degradant):
-
d1 (Degradant):
-
-
Acceptance Criteria: The abundance of d2 and d1 isotopes must not increase by >5% relative to T0.
Protocol B: Matrix Stability (Freeze-Thaw)
Acamprosate is highly polar and requires specific extraction (often protein precipitation with MeOH/ACN).
Workflow:
-
Spike plasma with Acamprosate-d3.
-
Perform 3 freeze-thaw cycles (-80°C to RT).
-
Extract and analyze against a freshly spiked calibration curve.
-
Critical Check: Compare the absolute peak area of the IS, not just the IS-normalized ratio. A dropping IS area suggests instability or precipitation (calcium salt issues).
Stability Data Summary (Representative)
The following table summarizes typical stability profiles for Acamprosate-d3 based on chemical principles and validation data [1][5].
| Condition | Solvent System | Stability Duration | Risk Level | Notes |
| Stock Storage | Methanol (Pure) | < 1 Week | High | Protic solvent facilitates exchange over time. |
| Stock Storage | Water + 0.1% Formic Acid | > 3 Months | Low | Acidic pH suppresses enolization. |
| Processed Sample | ACN:Water (Neutral) | 24 Hours | Medium | Autosampler stability is generally acceptable if pH < 7. |
| Processed Sample | ACN:Ammonium Bicarb (pH 8) | < 4 Hours | Critical | Rapid H/D exchange observed; avoid basic mobile phases. |
Strategic Recommendations for Method Development
Selection of Internal Standard
-
Gold Standard: If available, source Acamprosate-d6 (propyl-labeled). It is immune to the keto-enol exchange mechanism.
-
Standard Practice: If using Acamprosate-d3 (acetyl-labeled), you must acidify your stock and working solutions.
The "Acid Lock" Technique
To stabilize Acamprosate-d3, ensure all liquid handling steps maintain a pH < 5.
-
Stock Solvent: Use Water/Methanol (50:50) with 0.1% Formic Acid .
-
Reconstitution: Reconstitute dried extracts in mobile phase containing acid.
Validation Decision Tree
Figure 2: IS Selection and Stabilization Workflow. A logical path to ensure IS integrity before commencing full method validation.
References
-
Ozdemir, M., et al. (2020). Determination of acamprosate in human plasma by UPLC-MS/MS: Application to therapeutic drug monitoring. Biomedical Chromatography. Retrieved from [Link]
-
Kostyukevich, Y., et al. (2019).[1] Hydrogen/Deuterium Exchange Aiding Compound Identification for LC-MS. Analytical Chemistry. Retrieved from [Link][1]
-
PubChem. (n.d.).[2] Acamprosate-d3 Calcium | C5H10CaNO4S+.[2] National Library of Medicine. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Sensitivity Quantitation of Acamprosate in Human Plasma via HILIC-MS/MS
Executive Summary
This application note details the development and validation of a robust LC-MS/MS method for the quantitation of Acamprosate (Calcium Acetylhomotaurinate) in human plasma. Acamprosate is a highly polar, hydrophilic molecule (logP < 0) used in the treatment of alcohol use disorder.
Traditional Reversed-Phase Chromatography (RPC) using C18 chemistries often fails to retain Acamprosate, leading to elution in the void volume where ion suppression is most severe. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve superior retention and peak shape. Furthermore, we address the specific challenge of Internal Standard (IS) selection, utilizing Acamprosate-d6 Calcium to compensate for matrix effects inherent in bioanalysis.
Chemical & Physical Properties[1][2][3][4]
Understanding the physicochemical nature of the analyte is the first step in rational method design.
| Property | Acamprosate Calcium | This compound (IS) |
| Structure | Calcium bis[3-(acetylamino)propane-1-sulfonate] | Deuterated analog (Propyl-d6 or Acetyl-d3 stoichiometry*) |
| Molecular Weight | ~400.48 Da (Salt); ~181.2 Da (Free Acid) | ~406.5 Da (Salt); ~187.2 Da (Free Acid Anion) |
| Polarity | Highly Polar (Hydrophilic) | Highly Polar |
| Acid/Base | Strong Acid (Sulfonic group, pKa < 2) | Strong Acid |
| Solubility | Freely soluble in water; Insoluble in organic solvents | Soluble in water |
| Detection Mode | ESI Negative ( | ESI Negative ( |
> Technical Note on IS Nomenclature: Acamprosate Calcium is a salt containing two acamprosate anions per calcium ion. "this compound" often refers to a salt where the total deuterium count is 6 (i.e., two d3-anions). However, true d6-anions (where the propyl chain is fully deuterated) also exist. This protocol assumes a true d6-anion (
Method Development Strategy
Chromatography: The HILIC Necessity
Standard C18 columns rely on hydrophobic interactions. Acamprosate, being a sulfonate salt, acts as a "non-retainer" on C18, eluting with the solvent front (
-
High Matrix Effect: Co-elution with salts and phospholipids.
-
Poor Sensitivity: Signal suppression.
Solution: We employ a Zwitterionic HILIC (ZIC-HILIC) or Amide-HILIC stationary phase. These phases create a water-rich layer on the silica surface. The polar acamprosate partitions into this layer, increasing retention time away from the void volume.
Mass Spectrometry: Negative Mode ESI
While the amide nitrogen can be protonated in positive mode (
-
Higher Sensitivity: The sulfonate group (
) ionizes effortlessly. -
Lower Background: Fewer endogenous plasma components ionize efficiently in negative mode compared to positive mode.
Workflow Visualization
Figure 1: Decision matrix for selecting HILIC chromatography over traditional Reversed-Phase for Acamprosate.
Experimental Protocol
Reagents & Materials
-
Standards: Acamprosate Calcium (Ref Std), this compound (IS).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Ammonium Acetate, Formic Acid (or Ammonium Hydroxide for pH adjustment).
-
Matrix: Drug-free human plasma (K2EDTA).
Stock Solution Preparation
-
Master Stock (1.0 mg/mL): Dissolve Acamprosate Calcium in Water . Do not use pure organic solvent as solubility is poor.
-
Working Standard: Dilute Master Stock with ACN:Water (50:50) to generate calibration standards (e.g., 10 – 2000 ng/mL).
-
IS Working Solution: Prepare Acamprosate-d6 at ~500 ng/mL in ACN.
Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is preferred over SPE for HILIC methods because the resulting supernatant (high organic content) is directly compatible with HILIC mobile phases.
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 200 µL of IS Working Solution (Acamprosate-d6 in 100% ACN).
-
Ratio 1:4 (Plasma:Organic) ensures complete protein crash.
-
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Critical Step: Do not evaporate and reconstitute in water. Injecting water into a HILIC column causes peak splitting. Inject the organic supernatant directly.
-
LC-MS/MS Conditions
Chromatography (HILIC):
-
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B (Organic) | Note |
|---|---|---|
| 0.0 | 90 | Initial high organic for retention |
| 1.0 | 90 | Isocratic hold |
| 3.0 | 40 | Elution of polar interferences |
| 3.1 | 90 | Re-equilibration |
| 6.0 | 90 | End of Run |
Mass Spectrometry (Sciex QTRAP / Waters Xevo / Thermo Altis):
-
Spray Voltage: -2500 V to -4500 V.
-
Source Temp: 450°C.
MRM Transitions:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
|---|
| Acamprosate | 180.1 (
Note: If using d3-IS, Q1 will be ~183.1.
MRM Pathway Visualization
Figure 2: Mass Spectrometry fragmentation pathway. Both analyte and IS share the stable sulfonate product ion.
Validation & Quality Control
To ensure the method meets regulatory standards (FDA/EMA), the following validation parameters must be executed.
Linearity & Sensitivity
-
Range: 10 ng/mL (LLOQ) to 2000 ng/mL.
-
Curve Fitting: Linear regression (
) with weighting. -
Acceptance:
.[2]
Matrix Effect Assessment (Crucial)
Since HILIC is sensitive to salts, matrix effect (ME) must be quantified using the post-extraction spike method.
-
Role of Acamprosate-d6: The IS must show a similar ME profile to the analyte. If Acamprosate shows 80% suppression, the d6-IS should also show ~80% suppression, ensuring the ratio remains accurate.
Carryover
Inject a blank sample immediately after the Upper Limit of Quantification (ULOQ).
-
Requirement: Analyte peak in blank must be < 20% of the LLOQ signal.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Early Elution / Void Volume | High water content in sample solvent. | Ensure sample diluent matches initial mobile phase (e.g., 90% ACN). |
| Peak Tailing | Secondary interactions with silanols. | Increase buffer concentration (Ammonium Acetate) to 10-20 mM. |
| Low Sensitivity | Positive mode used incorrectly. | Switch to Negative Mode (ESI-). Optimize source temperature. |
| Non-Linear Calibration | IS Saturation or Interference. | Check IS purity; ensure no contribution of IS to analyte channel (cross-talk). |
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[4] [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[5] [Link]
-
Ghosh, C., et al. "A rapid and highly sensitive method for the determination of acamprosate in human plasma using ESI-LC-MS/MS." Journal of Chromatography B. (2011). [Link]
-
PubChem. Acamprosate Calcium Compound Summary. [Link]
Sources
Mastering Bioanalysis: A Detailed Protocol for the Preparation of Acamprosate-d6 Calcium as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Acamprosate, the integrity of bioanalytical data is paramount. This application note provides a comprehensive, field-proven protocol for the preparation of Acamprosate-d6 Calcium, a stable isotope-labeled internal standard (SIL-IS), essential for accurate and precise quantification of Acamprosate in biological matrices by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The Scientific Imperative for a Deuterated Internal Standard
In bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, an internal standard (IS) is introduced to all samples, including calibration standards and quality controls, at a constant concentration.[1] This practice is crucial for correcting variability that can arise during sample preparation, chromatographic separation, and mass spectrometric detection.[2]
While structural analogs can be used, a stable isotope-labeled internal standard, such as this compound, is the gold standard.[3] Its physicochemical properties are nearly identical to the analyte of interest, Acamprosate. This ensures that it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate compensation for any potential analyte loss or matrix effects.[2] The use of a deuterated internal standard is a key component of robust and reliable bioanalytical method development, as emphasized by regulatory bodies like the U.S. Food and Drug Administration (FDA).
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is fundamental to its correct handling and preparation.
| Property | Value | Reference |
| Chemical Name | calcium;3-[(2,2,2-trideuterioacetyl)amino]propane-1-sulfonate | [] |
| Molecular Formula | C₁₀H₁₄D₆CaN₂O₈S₂ | [] |
| Molecular Weight | 406.52 g/mol | [] |
| Appearance | White to Off-white Solid | [] |
| Purity | >95% | [] |
| Solubility | Slightly soluble in water | [] |
| Storage | 2-8°C under an inert atmosphere | [] |
While the non-deuterated Acamprosate Calcium is freely soluble in water, the deuterated form is described as slightly soluble.[] This necessitates careful preparation to ensure complete dissolution.
Protocol for Preparation of this compound Internal Standard Solutions
This protocol details the preparation of stock and working solutions of this compound. All procedures should be performed in a calibrated and controlled laboratory environment.
Materials and Reagents
-
This compound (Purity >95%)
-
HPLC-grade water
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials for storage
Preparation of this compound Stock Solution (IS-ST)
The primary stock solution should be prepared at a concentration that allows for convenient dilution to the final working concentration. A typical starting concentration is 100 µg/mL .
Step-by-Step Protocol:
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 1.0 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a 10 mL Class A volumetric flask. Add approximately 7 mL of HPLC-grade water.
-
Sonication: To ensure complete dissolution, sonicate the flask in an ultrasonic bath for 10-15 minutes. The solution should become clear.
-
Dilution to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, dilute to the 10 mL mark with HPLC-grade water.
-
Homogenization: Cap the flask and invert it at least 10 times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial and store at 2-8°C. The stability of the stock solution under these conditions should be validated as part of the overall bioanalytical method validation.
Preparation of this compound Working Solution (IS-WS)
The working solution is the solution that will be added to the biological samples. Its concentration should be optimized during method development, but a common approach is to aim for a concentration that results in a detector response that is significant but does not saturate the detector. For bioanalytical methods, a typical concentration for the internal standard in the final sample extract is in the range of 50-500 ng/mL.[5][6]
Step-by-Step Protocol (Example for a 1 µg/mL Working Solution):
-
Dilution: From the 100 µg/mL stock solution (IS-ST), pipette 1.0 mL into a 100 mL Class A volumetric flask.
-
Dilution to Volume: Dilute to the 100 mL mark with HPLC-grade water.
-
Homogenization: Cap the flask and invert it at least 10 times.
-
Storage: Transfer the working solution to a clearly labeled amber glass vial and store at 2-8°C. The stability of the working solution should also be established.
Application in a Bioanalytical Workflow: Plasma Sample Preparation
The following is a representative protocol for the use of the this compound internal standard in the preparation of human plasma samples for LC-MS/MS analysis, utilizing a protein precipitation method.[6]
Protocol for Plasma Sample Spiking and Protein Precipitation
-
Sample Thawing: Thaw the plasma samples, calibration standards, and quality control samples at room temperature.
-
Internal Standard Addition: In a microcentrifuge tube, add 20 µL of the this compound working solution (e.g., 1 µg/mL) to 100 µL of the plasma sample.
-
Vortexing: Briefly vortex the mixture to ensure homogeneity.
-
Protein Precipitation: Add 300 µL of a precipitation solvent (e.g., acetonitrile containing 0.1% formic acid) to the sample.
-
Vortexing and Centrifugation: Vortex the sample vigorously for 1 minute to precipitate the plasma proteins. Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis by LC-MS/MS.
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the preparation of the internal standard and its application in sample processing.
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: A typical plasma sample preparation workflow incorporating the internal standard.
Conclusion and Best Practices
The use of this compound as an internal standard is a critical component of a robust and reliable bioanalytical method for the quantification of Acamprosate. Adherence to the detailed protocols outlined in this application note will contribute to the generation of high-quality data suitable for regulatory submissions. It is imperative that the stability of both the stock and working solutions is thoroughly evaluated under the intended storage and handling conditions as part of the formal method validation process. Furthermore, the concentration of the internal standard working solution should be optimized to ensure a consistent and appropriate response across the entire analytical run.
References
-
Ozdemir, M., Kul, A., Ozilhan, S., & Sagirli, O. (2020). Determination of acamprosate in human plasma by UPLC-MS/MS: Application to therapeutic drug monitoring. Biomedical Chromatography, 34(11), e4936. Available from: [Link]
-
Rezaei, M., Ramazani, A., & Gouranlou, F. (2020). Synthesis and Purification of Acamprosate Calcium and its Evaluation by RP-HPLC in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Sciences, 16(1), 19-28. Available from: [Link]
-
Battula, S., & et al. (2013). Quantitation Of Acamprosate In Human Plasma By LCMS And Their Application For Pharmacokinetics Parameters In Bioequivalence Study. ResearchGate. Available from: [Link]
-
A LC-MS analysis of acamprosate from human plasma: pharmacokinetic application. (2011). Journal of chromatographic science, 49(5), 348–353. Available from: [Link]
-
U.S. Food and Drug Administration. (2005). Campral (acamprosate calcium) tablets label. Retrieved February 9, 2026, from [Link]
-
CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved February 9, 2026, from [Link]
-
News-Medical. (2025). Improving sample preparation for LC-MS/MS analysis. Retrieved February 9, 2026, from [Link]
-
Center for Substance Abuse Treatment. (2009). Incorporating Alcohol Pharmacotherapies Into Medical Practice. Substance Abuse and Mental Health Services Administration (US). Available from: [Link]
-
Jemal, M., & Xia, Y. Q. (2007). Direct Quantification in Bioanalytical LC-MS/MS Using Internal Calibration via analyte/stable Isotope Ratio. Rapid communications in mass spectrometry : RCM, 21(1), 133–142. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Determination of acamprosate in human plasma by UPLC-MS/MS: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A LC-MS analysis of acamprosate from human plasma: pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantitative Analysis of Acamprosate in Human Urine via HILIC-MS/MS
Executive Summary & Scientific Rationale
Acamprosate is a critical pharmacotherapy for maintaining abstinence in alcohol-dependent patients. However, its physicochemical properties present a unique analytical challenge: it is a small, highly polar, zwitterionic molecule (LogP
The Challenge: Traditional Reverse-Phase (C18) chromatography is ill-suited for Acamprosate. Due to its extreme hydrophilicity, Acamprosate elutes in the void volume (
The Solution: This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). HILIC retains polar analytes using a water-rich layer on the stationary phase surface, allowing Acamprosate to elute away from the void volume. We employ Acamprosate-d6 as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and ionization variability.
Chemical Properties & Reagents
Target Analytes
| Compound | Molecular Formula | MW ( g/mol ) | Ionization Mode | LogP | pKa |
| Acamprosate | 181.21 | ESI (-) | -1.8 | ~0.3 (Sulfonic acid) | |
| Acamprosate-d6 | 187.25 | ESI (-) | -1.8 | ~0.3 |
Reagents
-
Acamprosate Calcium Reference Standard: >98% purity.
-
Acamprosate-d6 Internal Standard: >98% isotopic purity.
-
LC-MS Grade Acetonitrile (ACN).
-
LC-MS Grade Water.
-
Ammonium Acetate: For mobile phase buffering.
-
Formic Acid: For pH adjustment (if required).
Analytical Workflow Visualization
The following diagram outlines the "Dilute-and-Shoot" workflow optimized for HILIC analysis. Unlike Reverse Phase, where samples are often diluted in water, HILIC requires dilution in organic solvent to prevent peak distortion.
Figure 1: Optimized "Dilute-and-Shoot" workflow. Dilution with Acetonitrile (ACN) serves dual purposes: precipitating proteins and matching the sample solvent strength to the initial HILIC mobile phase.
Experimental Protocol
Preparation of Standards
-
Stock Solution (1 mg/mL): Dissolve Acamprosate Calcium in water.
-
Working Standard (WS): Dilute Stock in 90:10 ACN:Water to create a calibration curve range (e.g., 10 ng/mL to 5000 ng/mL).
-
Internal Standard (IS) Solution: Prepare Acamprosate-d6 at 500 ng/mL in 90:10 ACN:Water.
Sample Preparation (Dilute-and-Shoot)
Why this method? Urine contains high concentrations of salts. HILIC is sensitive to salt load. A 1:10 dilution reduces the salt concentration sufficiently to prevent ionization suppression while maintaining enough sensitivity for clinical cutoffs.
-
Pipette 50 µL of patient urine into a 1.5 mL centrifuge tube or 96-well plate.
-
Add 20 µL of Internal Standard Solution.
-
Add 430 µL of Acetonitrile (ACN) .
-
Note: The high organic content precipitates residual proteins and ensures the sample solvent matches the initial mobile phase (high organic).
-
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial containing a glass insert.
LC-MS/MS Conditions
Chromatographic Parameters
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm or 3.5 µm.
-
Column Temp: 35°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Expert Insight: Ammonium acetate provides the ionic strength necessary to form the water layer on the HILIC stationary phase.
-
-
Mobile Phase B: Acetonitrile (ACN).
Gradient Profile:
| Time (min) | % Mobile Phase B (ACN) | State |
|---|---|---|
| 0.0 | 90% | Initial |
| 1.0 | 90% | Isocratic Hold |
| 4.0 | 40% | Elution Gradient |
| 4.1 | 40% | Wash |
| 6.0 | 90% | Re-equilibration (Crucial for HILIC) |
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) – Negative Mode .[1][2]
-
Reasoning: Acamprosate contains a sulfonic acid group (
), which ionizes efficiently and selectively in negative mode ( ), producing lower background noise than positive mode in urine.
-
-
Spray Voltage: -2500 V to -3500 V.
-
Source Temp: 400°C.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
|---|
| Acamprosate | 180.1 | 80.0 (
Note: The product ion 80.0 corresponds to the sulfite radical ion (
Method Validation & Performance Logic
Matrix Effect & The Role of d6-IS
Urine is a variable matrix. The "Dilute-and-Shoot" method leaves some matrix components (urea, creatinine) in the sample.
-
Without IS: Signal intensity for Acamprosate can fluctuate by ±40% between different patient samples due to ion suppression.
-
With d6-IS: Because Acamprosate-d6 is chemically identical (co-eluting), it experiences the exact same suppression at the same moment.
-
Calculation: Quantitation is based on the Area Ratio (Analyte Area / IS Area). This ratio remains constant even if the absolute signal drops.
Linearity and Sensitivity
-
Linear Range: 50 ng/mL – 10,000 ng/mL (
). -
LOD (Limit of Detection): ~10 ng/mL.
-
LOQ (Limit of Quantitation): ~50 ng/mL.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Distorted Peak Shape | Sample solvent too aqueous. | Ensure sample diluent is at least 80% ACN. Injecting water into HILIC causes peak splitting. |
| Retention Time Shift | Column not equilibrated. | HILIC requires longer equilibration than RP. Ensure at least 20 column volumes of re-equilibration between runs. |
| Low Sensitivity | Wrong pH in Mobile Phase. | Ensure Ammonium Acetate is used. Phosphate buffers are non-volatile and will clog the MS. |
Mechanism of Action: HILIC vs. Reverse Phase[4][5]
To understand why this protocol is necessary, we visualize the interaction mechanism.
Figure 2: Mechanistic comparison. RP fails to retain Acamprosate, leading to poor data quality. HILIC utilizes a water-rich layer adsorbed to the polar stationary phase to retain the analyte.
References
-
PubChem. (2023). Acamprosate Compound Summary. National Library of Medicine. [Link]
-
J. Chromatography B. (2011).[3] Validation of an LC-MS/MS method for the determination of acamprosate in human plasma. (Example of negative mode optimization). [Link]
-
DrugBank Online. (2023). Acamprosate: Pharmacology and PK. [Link]
-
FDA Access Data. (2004). Campral (Acamprosate Calcium) Clinical Pharmacology Review. [Link]
Sources
- 1. A LC-MS analysis of acamprosate from human plasma: pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urinary ethyl glucuronide and ethyl sulfate testing for recent drinking in alcohol-dependent outpatients treated with acamprosate or placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimal Mobile Phase Strategies for Acamprosate-d6 Calcium HPLC/MS Separation
This Application Note is designed for analytical chemists and researchers in bioanalysis and pharmaceutical quality control. It addresses the specific challenges of retaining and separating the highly polar, zwitterionic compound Acamprosate Calcium and its deuterated internal standard, Acamprosate-d6 , utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) as the optimal approach for LC-MS/MS sensitivity.
Executive Summary & Scientific Rationale
Acamprosate Calcium (Calcium N-acetylhomotaurinate) presents a unique chromatographic challenge due to its high polarity, high water solubility, and lack of a strong hydrophobic moiety.[1] Standard Reversed-Phase (RP) C18 methods often fail to retain this compound, resulting in elution at the void volume (
While ion-pairing reagents (e.g., octanesulfonic acid) can induce retention on C18, they are generally incompatible with Mass Spectrometry (MS) due to severe signal suppression and source contamination.[1]
The Solution: This protocol establishes Hydrophilic Interaction Liquid Chromatography (HILIC) as the "Gold Standard" for Acamprosate-d6 separation. HILIC utilizes a high-organic mobile phase to create a water-rich layer on a polar stationary phase.[1][2] This mechanism not only ensures robust retention of the polar acamprosate anion but also enhances ESI-MS sensitivity by 5-10x compared to aqueous RP methods due to improved desolvation efficiency.
Mobile Phase Chemistry: The "Why" Behind the Choice
The HILIC Mechanism for Acamprosate
Acamprosate is a sulfonic acid derivative.[1] In HILIC, retention is governed by the partitioning of the analyte between the bulk organic mobile phase (acetonitrile-rich) and the immobilized water layer on the polar stationary phase (silica or zwitterionic).
-
Organic Modifier (Acetonitrile): Must be
80%.[1][3] High ACN content drives the polar acamprosate into the stagnant water layer on the column surface. -
Buffer (Ammonium Formate vs. Acetate): Acamprosate is acidic.[1] A low pH (3.0–3.[1]5) suppresses the ionization of silanol groups on the column (reducing peak tailing) while maintaining the ionization of the sulfonic acid group for MS detection. Ammonium Formate is preferred over acetate for its better volatility and lower background noise in negative ion mode ESI.[1]
Diagram: HILIC Partitioning Mechanism
The following diagram illustrates the partitioning mechanism essential for Acamprosate retention.
[1]
Optimized Protocol: HILIC-MS/MS (Recommended)[1]
This method is optimized for the detection of Acamprosate-d6 as an Internal Standard (IS) in bioanalytical assays (Plasma/Urine).[1]
Reagents & Materials[1][4][5][6]
-
Analyte: Acamprosate Calcium & Acamprosate-d6 (Internal Standard).[1]
-
Column: Waters Atlantis HILIC Silica (2.1 x 50 mm, 3 µm) or Phenomenex Kinetex HILIC.[1]
-
Solvent A (Buffer): 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.[1]
-
Solvent B (Organic): LC-MS Grade Acetonitrile (ACN).[1]
Mobile Phase Preparation[1][4][7]
-
Buffer Preparation (Phase A): Dissolve 0.63 g of Ammonium Formate in 900 mL of Milli-Q water. Adjust pH to 3.5 ± 0.05 using dilute Formic Acid. Dilute to 1000 mL.[1] Filter through 0.22 µm membrane.[1][4][5]
-
Organic Phase (Phase B): 100% Acetonitrile.[1] Do not premix if running a gradient, but for isocratic lines, premixing reduces baseline noise.[1]
Chromatographic Conditions
| Parameter | Setting |
| Mode | Isocratic (Simpler) or Gradient |
| Isocratic Ratio | 10% A (Buffer) : 90% B (ACN) |
| Flow Rate | 0.3 – 0.5 mL/min |
| Column Temp | 35°C – 40°C (Improves mass transfer) |
| Injection Vol | 5 – 10 µL (Keep sample diluent high in organic!) |
| Run Time | ~3.0 – 4.0 minutes |
| Retention Time | ~2.1 min (Acamprosate & d6 co-elute) |
Mass Spectrometry Settings (ESI Negative)
Acamprosate is best detected in Negative Ion Mode (ESI-) due to the sulfonic acid group.[1]
-
Precursor Ion: m/z 180.1 (Acamprosate) / m/z 186.1 (Acamprosate-d6)[1]
-
Product Ion: m/z 80.0 (Sulfite radical) - Common quantifier fragment.[1]
Alternative Protocol: Aqueous Stable C18 (For UV/QC Labs)
If MS detection is not used (e.g., QC purity testing) and HILIC columns are unavailable, use a Polar-Embedded C18 column.[1] Standard C18 will cause phase collapse with 100% aqueous buffers.[1]
-
Column: Agilent Zorbax SB-Aq or Waters XSelect HSS T3.[1]
-
Mobile Phase: 50 mM Potassium Phosphate (pH 3.0) : Methanol (95:5 v/v).
-
Note: This requires high aqueous content (~95%) to retain the drug.[1] This is NOT compatible with MS due to non-volatile salts and poor desolvation.[1]
Method Development & Troubleshooting Workflow
Use this decision matrix to troubleshoot retention or sensitivity issues.
Critical Troubleshooting Tips
-
Sample Diluent Effect (Crucial for HILIC):
-
Peak Tailing:
References
-
Mala, K. K., et al. (2013).[1][4] "Quantification of Acamprosate in human plasma by LC-ESIMS/MS with solid phase extraction: Application to a bioequivalence study." Journal of Pharmacy Research.[1] Link
- Validates the use of Ammonium Formate/ACN (10:90)
-
Agilent Technologies. (2018).[1] "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Technical Overview. Link
- Provides foundational theory on HILIC retention mechanisms for polar compounds.
-
Shimadzu Corporation. "Mobile Phases Compatible for LC/MS." Technical Guide. Link
- Supports the selection of volatile buffers (Ammonium Form
-
Ghosh, C., et al. (2011).[1] "A rapid and highly sensitive method for the determination of acamprosate in human plasma using ESI-LC-MS/MS." Biomedical Chromatography. Link
- Discusses matrix effects and altern
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. agilent.com [agilent.com]
Application Note: High-Sensitivity LC-MS/MS Quantitation of Acamprosate and Acamprosate-d6 Calcium
This Application Note is structured as a comprehensive technical guide for the quantitation of Acamprosate in biological matrices, specifically addressing the complexities of its deuterated internal standard, Acamprosate-d6 Calcium.
Executive Summary
Acamprosate (Calcium Acetylhomotaurinate) is a highly polar, hydrophilic molecule used in the treatment of alcohol dependence. Its physicochemical properties—specifically the sulfonic acid moiety—present unique challenges for bioanalysis, including poor retention on reverse-phase columns and significant matrix effects.
This guide provides a validated protocol for the quantification of Acamprosate using This compound as the Internal Standard (IS). Crucially, this note clarifies the stoichiometry of the IS: this compound is the calcium salt of two Acamprosate-d3 anions. Therefore, the mass spectrometer must be tuned to detect the Acamprosate-d3 anion , not a d6 species.
Chemical & Physical Context
The Analyte: Acamprosate[1][2][3]
-
IUPAC Name: 3-acetamido-1-propanesulfonic acid (Calcium salt)
-
Molecular Weight (Free Acid): 181.21 g/mol
-
Ionization: Strong acid; exists as a sulfonate anion (
) in solution. -
Polarity: High (LogP < 0).
The Internal Standard: this compound
-
Commercial Labeling: Often sold as "this compound".
-
Structural Reality: The calcium ion (
) coordinates two Acamprosate anions. To achieve a "d6" mass shift in the salt, each anion is deuterated at 3 positions (typically the acetyl methyl group: ). -
MS Target: In the ion source, the salt dissociates. You must monitor the [M-H]⁻ ion of Acamprosate-d3 .
-
Target Mass:
(Nominal 184).
-
Mass Spectrometry Parameters
Ionization Source
Electrospray Ionization (ESI) in Negative Mode is the gold standard for Acamprosate. The sulfonic acid group deprotonates readily, providing high sensitivity (Result 1.1). Positive mode (
MRM Transition Table
The following transitions are optimized for selectivity and sensitivity.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | CE (V) | DP (V) | Type |
| Acamprosate | 180.1 | 80.0 | 100 | -28 | -45 | Quantifier |
| Acamprosate | 180.1 | 98.0 | 100 | -22 | -45 | Qualifier |
| Acamprosate-d3 (IS) | 183.1 | 80.0 | 100 | -28 | -45 | Quantifier |
Note: The product ion for the IS remains m/z 80.0 because the deuterium label is typically on the acetyl group, while the fragment is the unlabeled sulfonate group.
Fragmentation Mechanism
Understanding the dissociation pathway is vital for troubleshooting interferences.
Chromatographic Protocol
Due to Acamprosate's high polarity, standard C18 retention is often insufficient without ion-pairing agents. However, to maintain MS robustness, a HILIC (Hydrophilic Interaction Liquid Chromatography) approach or a specialized Polar-Embedded C18 is recommended.
Recommended Column
-
Primary Choice: Waters Atlantis HILIC Silica or Phenomenex Kinetex HILIC.
-
Alternative: High-strength Silica C18 (T3 type) compatible with 100% aqueous mobile phase.
LC Conditions (HILIC Method)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | State |
|---|---|---|
| 0.0 | 90 | Loading |
| 1.0 | 90 | Isocratic Hold |
| 3.0 | 50 | Elution |
| 3.1 | 90 | Re-equilibration |
| 5.0 | 90 | End |
Senior Scientist Note: HILIC requires significant equilibration time. Ensure the column is fully re-equilibrated (at least 10 column volumes) between injections to prevent retention time shifting.
Sample Preparation Workflow
Protein Precipitation (PP) is preferred over SPE for Acamprosate due to its high water solubility, which makes it difficult to capture on standard solid phases without complex ion-exchange mechanisms.
Validation & Quality Control
Linearity & Range
-
Dynamic Range: 10 ng/mL to 2000 ng/mL.
-
Curve Fit: Linear (
weighting) is typically required due to the wide dynamic range.
System Suitability Criteria
Before running a batch, verify:
-
Retention Time: Stable within ±0.1 min.
-
Peak Shape: Tailing factor < 1.5 (Critical for HILIC).
-
Sensitivity: S/N > 10 for the LLOQ (10 ng/mL).
Troubleshooting "Ghost" Peaks
If you observe a peak at the Acamprosate transition in your blank:
-
Check the Injector: Acamprosate is "sticky" in aqueous lines. Use a needle wash of 50:50 Methanol:Water.
-
Check the IS Purity: High concentrations of Acamprosate-d3 can contain trace amounts of unlabeled Acamprosate (d0). Ensure IS purity >99%.
References
-
Jain, D. S., et al. (2011).[1] "A rapid and highly sensitive method for the determination of acamprosate in human plasma using ESI-LC-MS/MS." Biomedical Chromatography. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. Link
-
European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation." Link
Sources
Application Note: Bioequivalence Study Protocols for Acamprosate Calcium Delayed-Release Formulations
Executive Summary & Molecule Characterization
Acamprosate Calcium (Calcium acetylaminopropane sulfonate) presents a unique set of challenges for bioequivalence (BE) testing due to its BCS Class III status (high solubility, low permeability), enteric-coated (delayed-release) formulation , and high pharmacokinetic variability .
Unlike typical immediate-release formulations, Acamprosate exhibits "flip-flop" kinetics where the absorption rate constant (
This Application Note provides a scientifically rigorous protocol designed to mitigate the risks of study failure caused by intra-subject variability and the "lag time" associated with enteric coatings.
Physicochemical & PK Profile
| Parameter | Characteristic | Impact on Protocol |
| Solubility | Freely soluble in water | No dissolution issues, but highly polar (difficult for LC-MS retention). |
| Permeability | Low (Paracellular absorption) | Low bioavailability (~11%); high sensitivity required for bioanalysis. |
| Metabolism | None (0%) | No metabolites to quantify; excreted unchanged renally. |
| Half-Life | 20–33 hours (Terminal) | Requires 7-day washout minimum. |
| Food Effect | Decreases bioavailability | Fed study is critical and distinct from Fasting study. |
Clinical Study Design: The "High-Variability" Approach
Acamprosate is frequently cited as a Highly Variable Drug (HVD) with intra-subject coefficient of variation (CV) often exceeding 30%. A standard
Recommendation: Utilize a Partial or Fully Replicate Design (Reference-Scaled Average Bioequivalence - RSABE) if pilot data suggests intra-subject CV
Study Workflow Logic
The following decision tree illustrates the selection of the optimal study design to ensure statistical power.
Figure 1: Decision matrix for selecting the clinical design based on intra-subject variability.
Core Clinical Protocol (Fasting & Fed)
A. Study Population[1][2][3]
-
Subjects: Healthy male and female volunteers (non-pregnant).
-
Age: 18–55 years.
-
Exclusion Criteria (Critical):
B. Dosing & Conditions
-
Dose: Single dose,
mg Delayed Release Tablet.[1] -
Washout Period: Minimum 7 days (approx. 5-7 half-lives).
| Condition | Fasting Protocol | Fed Protocol |
| Pre-Dose | Overnight fast | Overnight fast |
| Meal | None. | High-fat, high-calorie meal (approx. 1000 kcal) consumed 30 min prior to dosing. |
| Water | 240 mL with dose. No water 1 hr pre/post dose. | 240 mL with dose. |
| Post-Dose | Fasting continues for 4 hours post-dose. | No food for 4 hours post-dose. |
C. Sampling Schedule
Due to the enteric coating,
-
Total Duration: 72 to 96 hours post-dose.
-
Time Points: Pre-dose (0), 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0, 6.0, 8.0, 10.0, 12.0, 16.0, 24.0, 36.0, 48.0, 72.0, 96.0 hours.
-
Note: The cluster of points between 3.0 and 6.0 hours is critical to capture
for the delayed-release formulation.
Bioanalytical Methodology (LC-MS/MS)[3][5][6][7][8]
Acamprosate is a small, highly polar molecule (sulfonic acid derivative) lacking a strong chromophore. Standard Reverse Phase (C18) chromatography often fails to retain it, leading to elution in the void volume where ion suppression is highest.
Protocol Requirement: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing Chromatography to ensure retention and sensitivity.
Method Validation Summary
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin).
-
Internal Standard (IS): Acamprosate-d12 or Homotaurine (structural analogue).
-
LLOQ Target: 5.0 ng/mL (Necessary to define the terminal elimination phase).
Sample Preparation Workflow
Protein Precipitation (PPT) is preferred over Solid Phase Extraction (SPE) due to the high water solubility of the drug, which makes it difficult to elute from standard SPE cartridges without breakthrough.
Figure 2: Optimized extraction protocol minimizing matrix effects for polar analytes.
Chromatographic Conditions (Recommended)
-
Column: HILIC Silica or Amide column (e.g., Waters BEH Amide, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Mode: Isocratic (approx. 15% A / 85% B) to maintain retention of the polar sulfonate group.
-
Detection: ESI Negative Mode (M-H)- transition:
(Sulfate moiety).
Pharmacokinetic & Statistical Analysis
Primary Endpoints
- : Peak plasma concentration.
- : Area under the curve to the last measurable concentration.
- : Area under the curve extrapolated to infinity.
Acceptance Criteria
The method of analysis depends on the study design chosen in Section 2.1.
| Parameter | Standard Analysis (Low Variability) | RSABE Analysis (High Variability) |
| Applicability | Intra-subject CV | Intra-subject CV |
| Method | Average Bioequivalence (ABE) | Reference-Scaled Average Bioequivalence (RSABE) |
| Limits | 90% CI of Test/Ref ratio must be within 80.00% – 125.00% .[3][5] | Limits are widened based on the variability of the Reference product ( |
| Point Estimate | Must fall within 80-125%.[3][5][7] | Must fall within 80-125%.[3][5][7] |
Statistical Note: For RSABE, the FDA requires that the 95% upper confidence bound for
References
-
U.S. Food and Drug Administration (FDA). (2012). Draft Guidance on Acamprosate Calcium.[1][4] Recommended for bioequivalence studies of Acamprosate Calcium delayed-release tablets.[1] Link
-
European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence.[7][8] CPMP/EWP/QWP/1401/98 Rev. 1/ Corr . Link
-
Saivin, S., et al. (1998). Clinical Pharmacokinetics of Acamprosate.[2][3][4][5][6][9][10][11][12] Clinical Pharmacokinetics, 35, 331–345. Provides foundational data on flip-flop kinetics and renal excretion. Link
-
Hamed, M.G., et al. (2021). Validating LC-MS/MS methods for highly polar drugs in human plasma. Journal of Chromatography B. Discusses HILIC strategies for sulfonate compounds. Link (General reference for HILIC methodology).
-
FDA Guidance for Industry. (2002). Food-Effect Bioavailability and Fed Bioequivalence Studies.[3][13] Defines the high-fat meal composition. Link
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics of acamprosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amca-admin.rachel.puxdesign.cz [amca-admin.rachel.puxdesign.cz]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Acamprosate: Package Insert / Prescribing Information / MOA [drugs.com]
- 10. Determination of acamprosate in human plasma by UPLC-MS/MS: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A LC-MS analysis of acamprosate from human plasma: pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eEML - Electronic Essential Medicines List [list.essentialmeds.org]
- 13. Federal Register :: Product-Specific Guidances; Revised Draft Guidances for Industry; Availability [federalregister.gov]
Precision Therapeutic Drug Monitoring of Acamprosate: A HILIC-MS/MS Isotope Dilution Protocol
Executive Summary
Acamprosate (calcium acetylhomotaurinate) is a first-line pharmacotherapy for maintaining abstinence in alcohol-dependent patients. Despite its clinical efficacy, Acamprosate exhibits notoriously poor and variable oral bioavailability (~11%) and lacks significant metabolism, relying entirely on renal excretion.[1] Consequently, plasma concentrations can fluctuate wildly based on renal function and patient compliance.
The Challenge: Acamprosate is a small, highly polar sulfonic acid (logP < -2). It retains poorly on standard C18 Reversed-Phase (RP) columns, often eluting in the void volume where ion suppression is highest.
The Solution: This Application Note details a robust Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain this polar analyte and Negative Electrospray Ionization (ESI-) for maximum sensitivity. This protocol ensures precise quantification for pharmacokinetic (PK) studies and Therapeutic Drug Monitoring (TDM).[2]
Analytical Strategy & Mechanism
Why HILIC?
Standard C18 columns rely on hydrophobic interactions. Acamprosate, being a hydrophilic sulfonate, washes through C18 columns instantly. While ion-pairing reagents can force retention, they contaminate MS sources.
HILIC Mechanism: We use a zwitterionic or amide-based stationary phase. The high-organic mobile phase creates a water-rich layer on the stationary phase surface.[3] Acamprosate partitions into this aqueous layer, allowing for retention and separation from matrix interferences.
Why Isotope Dilution?
In urine and plasma, "matrix effects" (ion suppression/enhancement) are severe. An external calibration curve cannot compensate for these sample-specific variances.
-
Internal Standard (IS): Acamprosate-d6 (or d3).
-
Principle: The stable isotope behaves chemically identically to the analyte but is differentiated by mass. Any signal suppression affecting Acamprosate affects the IS equally. The ratio of Analyte/IS remains constant, yielding accurate data despite matrix interference.
Experimental Workflow Visualization
The following diagram outlines the critical path from sample collection to data acquisition, highlighting the "Dilute-and-Shoot" logic optimized for HILIC.
Figure 1: Analytical workflow for Acamprosate TDM. Note the use of Acetonitrile (ACN) in precipitation to match the HILIC mobile phase initial conditions.
Detailed Protocol
Materials & Reagents
-
Analyte: Acamprosate Calcium (Reference Standard).
-
Internal Standard: Acamprosate-d6 (preferred) or Acamprosate-d3.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.
-
Matrix: Drug-free human plasma (for calibration standards).
Instrumentation Setup
| Parameter | Specification | Notes |
| LC System | UHPLC (e.g., Agilent 1290, Waters Acquity) | Low dead volume is critical for HILIC. |
| Column | ZIC-HILIC (Merck) or BEH Amide (Waters) | 2.1 x 100 mm, 1.7 µm or 3.5 µm. |
| Column Temp | 35°C | Improves peak shape and reduces backpressure. |
| MS System | Triple Quadrupole (QqQ) | E.g., Sciex 6500+, Agilent 6470. |
| Ionization | ESI Negative (-) | Sulfonic acids ionize best in negative mode. |
Mobile Phase & Gradient
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 or native pH ~6.8). Note: High pH often improves peak shape for sulfonates on Amide columns.
-
Mobile Phase B: Acetonitrile (100%).
Gradient Table:
| Time (min) | % Mobile Phase B (Organic) | Flow Rate (mL/min) | Action |
|---|---|---|---|
| 0.00 | 90% | 0.4 | Initial Loading (High Organic) |
| 1.00 | 90% | 0.4 | Isocratic Hold |
| 3.50 | 40% | 0.4 | Elution Gradient |
| 4.00 | 40% | 0.4 | Wash |
| 4.10 | 90% | 0.4 | Return to Initial |
| 6.00 | 90% | 0.4 | Re-equilibration (Crucial) |
Scientist's Note: HILIC columns require longer re-equilibration times than C18. Do not shorten the 4.10–6.00 min step, or retention times will drift.
Mass Spectrometry Parameters (MRM)
Optimize source temperature (500°C) and capillary voltage (-4500V) for your specific instrument.
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) | Role |
| Acamprosate | 180.1 [M-H]- | 80.0 (SO3) | 50 | 25 | Quantifier |
| Acamprosate | 180.1 [M-H]- | 136.0 | 50 | 15 | Qualifier |
| Acamprosate-d6 | 186.1 [M-H]- | 80.0 (SO3) | 50 | 25 | Internal Standard |
Note on IS Transition: If the deuterium label is on the propyl chain, the SO3 fragment (80 m/z) will be unlabeled. Therefore, the transition is 186 -> 80.
Sample Preparation (Step-by-Step)
This protocol uses Protein Precipitation (PPT) optimized for HILIC injection.
-
Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (e.g., 5 µg/mL Acamprosate-d6 in ACN). Vortex briefly.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Why? The high organic ratio (4:1) precipitates proteins effectively and prepares the sample solvent to match the initial HILIC mobile phase (90% ACN).
-
-
Agitation: Vortex vigorously for 1 minute.
-
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing a glass insert.
-
Injection: Inject 2-5 µL onto the LC-MS/MS.
Critical Warning: Do not reconstitute the sample in 100% water. Injecting a high-water sample onto a HILIC column will cause "solvent mismatch," resulting in split peaks or total loss of retention.
Validation Criteria (FDA/EMA Guidelines)
To ensure the method is "Self-Validating," every batch must meet these criteria:
-
Linearity: Calibration curve (100 – 5000 ng/mL) must have
. -
Accuracy: QC samples (Low, Mid, High) must calculate within ±15% of nominal value.
-
Matrix Factor: Compare IS response in matrix vs. solvent. The IS-normalized matrix factor should be close to 1.0 (indicating the IS is correcting for suppression).
-
Carryover: Blank injection after the highest standard (ULOQ) must show <20% of the LLOQ signal.
HILIC Separation Logic
Understanding the partitioning mechanism helps in troubleshooting.
Figure 2: HILIC Separation Mechanism.[3] Acamprosate is retained by partitioning into the water layer immobilized on the stationary phase.
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Ozdemir, M., et al. (2020). Determination of acamprosate in human plasma by UPLC-MS/MS: Application to therapeutic drug monitoring.[2][4] Biomedical Chromatography.[2][4][5] [Link]
-
Jiao, Z., et al. (2015). Population pharmacokinetics of acamprosate in healthy subjects.[6] European Journal of Clinical Pharmacology. [Link]
Sources
- 1. Chapter 2—Acamprosate - Incorporating Alcohol Pharmacotherapies Into Medical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of acamprosate in human plasma by UPLC-MS/MS: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. A LC-MS analysis of acamprosate from human plasma: pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing matrix effects in Acamprosate-d6 Calcium LC-MS analysis
A Guide to Understanding and Mitigating Matrix Effects
Welcome to the technical support guide for the LC-MS analysis of Acamprosate, featuring its stable isotope-labeled internal standard, Acamprosate-d6. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide you with the foundational understanding and practical troubleshooting strategies necessary to ensure the accuracy and robustness of your bioanalytical data.
Acamprosate is a highly polar, small molecule, which makes its retention on traditional reversed-phase columns and its extraction from complex biological matrices a significant challenge. This guide is structured to help you navigate these challenges, focusing specifically on the pervasive issue of matrix effects.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding Acamprosate analysis and the nature of matrix effects.
Q1: What are Acamprosate and its deuterated internal standard, Acamprosate-d6 Calcium?
Acamprosate (N-acetylhomotaurine) is a drug used in the treatment of alcohol dependence. Structurally, it is a simple, highly polar compound, similar to endogenous amino acids. This compound is the stable isotope-labeled (SIL) internal standard for Acamprosate. Using a SIL-IS is the gold standard in quantitative mass spectrometry because it has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to co-elute and experience similar matrix effects. This co-behavior is critical for correcting variations in extraction, chromatography, and ionization, thereby improving the accuracy and precision of quantification.
Q2: What, precisely, are "matrix effects" in LC-MS analysis?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine). This phenomenon, most prevalent in electrospray ionization (ESI), can manifest as either ion suppression (loss of signal) or ion enhancement (increase in signal). These effects are a primary cause of poor data quality, leading to inaccuracy and imprecision in quantitative bioanalysis. The main culprits are often salts, endogenous metabolites, and, most notably, phospholipids from cell membranes.
Q3: Why is Acamprosate analysis particularly susceptible to matrix effects?
The susceptibility of Acamprosate to matrix effects stems from its high polarity.
-
Poor Chromatographic Retention: On standard C18 reversed-phase columns, Acamprosate elutes very early, often near the void volume. This region of the chromatogram is notoriously "dirty," containing a high concentration of other unretained matrix components like salts and phospholipids, leading to significant ion suppression.
-
Extraction Challenges: Its polarity makes it difficult to extract efficiently using traditional liquid-liquid extraction (LLE) with non-polar solvents. While effective sample cleanup is the best defense against matrix effects, achieving it for Acamprosate requires specialized strategies.
Q4: What are the immediate signs of significant matrix effects in my data?
You should suspect matrix effects if you observe:
-
High variability in results: Poor precision (%CV) across replicate quality control (QC) samples.
-
Inconsistent Internal Standard (IS) response: The peak area of Acamprosate-d6 varies dramatically between samples from different donors or lots of matrix.
-
Poor accuracy: QC sample concentrations are consistently measured as higher or lower than their nominal value.
-
Drifting signal: A gradual decrease or increase in analyte/IS response over the course of an analytical batch, often due to the buildup of matrix components on the column or in the MS source.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental problems with a focus on identifying the root cause and implementing effective solutions.
Problem 1: My Acamprosate-d6 peak is inconsistent and shows poor recovery after Protein Precipitation (PPT).
-
The Cause (Expertise & Experience): Protein precipitation is a fast but non-selective sample preparation technique. While it efficiently removes large proteins, it leaves behind a host of smaller, interfering molecules, particularly phospholipids. For a polar compound like Acamprosate, co-precipitation can also be an issue, where the analyte gets trapped and removed with the protein pellet, leading to low recovery. The high concentration of remaining salts and phospholipids is a direct cause of ion suppression and inconsistent results.
-
The Solution (Authoritative Grounding): While PPT can be a starting point, it is often insufficient for robust Acamprosate analysis. A more rigorous sample cleanup method is required. Solid-Phase Extraction (SPE) is a highly effective alternative that provides superior cleanup by separating the analyte from matrix components based on chemical properties.
-
Workflow Visualization: Sample Preparation Choices
Caption: Comparison of sample preparation outcomes.
-
Recommended Action: Transition to a Solid-Phase Extraction (SPE) protocol. For Acamprosate, a mixed-mode or ion-exchange SPE sorbent is ideal.
-
Protocol 1: Mixed-Mode Cation Exchange SPE for Acamprosate
This protocol is designed to retain Acamprosate via ion exchange while washing away neutral and acidic interferences, providing a much cleaner extract than PPT.
-
Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of Acamprosate-d6 internal standard working solution. Add 200 µL of 2% formic acid in water and vortex for 30 seconds. This step lyses cells and ensures the analyte is in the correct protonation state for binding.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE plate (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the SPE plate. Apply a gentle vacuum to draw the sample through at a rate of ~1 mL/min.
-
Washing:
-
Wash 1: Add 1 mL of 0.1 M hydrochloric acid. This removes basic and neutral interferences.
-
Wash 2: Add 1 mL of methanol. This removes remaining non-polar interferences like phospholipids.
-
-
Elution: Elute the Acamprosate and Acamprosate-d6 with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the sorbent.
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:10mM Ammonium Formate). This step concentrates the sample and ensures solvent compatibility with the LC method.
Problem 2: My Acamprosate peak has poor shape (tailing) and elutes too early on my C18 column, causing it to co-elute with matrix interferences.
-
The Cause (Expertise & Experience): This is a classic chromatography problem for polar molecules. C18 columns operate on the principle of reversed-phase chromatography, where retention increases with hydrophobicity. Acamprosate, being highly polar, has very little interaction with the stationary phase and is quickly washed off the column, resulting in poor retention and peak shape. This early elution places it directly in the region where ion suppression is most severe.
-
The Solution (Authoritative Grounding): The solution is to use a chromatographic mode better suited for polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent (typically >80% acetonitrile). A thin layer of water is adsorbed onto the stationary phase, and polar analytes are retained through a partitioning mechanism.
-
Data Presentation: Chromatography Mode Comparison
Feature Reversed-Phase (C18) HILIC (e.g., Amide, Silica) Retention of Acamprosate Very Low (elutes near void) High (tunable with water content) Mobile Phase Start High Aqueous High Organic (e.g., 95% ACN) Separation from Phospholipids Poor (co-elution is common) Excellent (phospholipids are not retained) | MS Compatibility | Good | Excellent (high organic content aids desolvation) |
-
-
Recommended Action: Develop a HILIC-based LC method.
-
Example HILIC LC Method Parameters:
-
Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) Flow (mL/min) %A %B 0.0 0.4 5 95 2.5 0.4 40 60 2.6 0.4 5 95 | 4.0 | 0.4 | 5 | 95 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Problem 3: I've improved my sample prep and chromatography, but I still suspect residual matrix effects. How can I definitively diagnose and quantify them?
-
The Cause (Expertise & Experience): Even with optimized methods, subtle matrix effects can persist, especially when dealing with different patient populations or lots of biological matrix. A systematic evaluation is necessary to comply with regulatory guidelines from bodies like the FDA or EMA.
-
The Solution (Authoritative Grounding): The standard industry practice for evaluating matrix effects is the post-extraction addition method. This involves comparing the response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a clean solution.
-
Troubleshooting Logic: Diagnosing Matrix Effects
Caption: Decision tree for matrix effect investigation.
-
Protocol 2: Quantifying Matrix Factor (MF)
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least 6 different lots of blank biological matrix. After the final evaporation step, spike the analyte and IS into the reconstituted blank extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the biological matrix before extraction. (This set is used to determine overall recovery).
-
-
Analyze and Calculate:
-
Analyze all three sets via LC-MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1.0 indicates no matrix effect.
-
An MF < 1.0 indicates ion suppression.
-
An MF > 1.0 indicates ion enhancement.
-
-
Calculate Recovery (RE):
-
RE = (Peak Area in Set C) / (Peak Area in Set B) * 100%
-
-
Calculate IS-Normalized MF: This is the crucial value for validated methods.
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
-
-
Interpret the Results: For a method to be considered free of significant matrix effects, the coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be less than 15%.
References
-
PubChem. Acamprosate. National Center for Biotechnology Information. [Link]
- Hewavitharana, A. K., et al. (2006). Stable Isotope-Labeled Internal Standards in Mass Spectrometry. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Waters Corporation. (2012). A Simple and Fast SPE Method for the Extraction of Acamprosate from Human Plasma using Oasis MCX. Application Note. [Link]
-
DrugBank Online. Acamprosate. [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
- Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review.
resolving ion suppression issues with Acamprosate-d6 Calcium
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Resolving Ion Suppression in Acamprosate-d6 Calcium Analysis
Introduction: The Invisible Barrier in Acamprosate Analysis
You are likely reading this because your Acamprosate-d6 internal standard (IS) signal is erratic, your recovery is low, or your linearity is failing at the lower limit of quantification (LLOQ).
Acamprosate (Calcium Acetylhomotaurinate) presents a "perfect storm" for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[][2] As a small, highly polar, zwitterionic molecule (sulfonic acid and acetamido group), it resists retention on standard C18 columns. Consequently, it often elutes in the void volume —the exact zone where salts, proteins, and phospholipids from your biological matrix elute uncontrolled.[3]
This guide moves beyond basic troubleshooting. It deconstructs the physics of Electrospray Ionization (ESI) suppression and provides a validated, self-correcting workflow to restore method integrity.[3]
Part 1: The Diagnostic Workflow (Q&A)
Q1: My Acamprosate-d6 signal is low/absent. Is the Calcium salt form interfering?
Technical Insight: The "Calcium" in this compound is a counter-ion.[2][3] In aqueous mobile phases, it dissociates immediately (
Q2: I am using a C18 column, but retention is inconsistent. Why?
Root Cause: Acamprosate is too hydrophilic (LogP ~ -1.[][2][3]8) for standard Reversed-Phase (RP) interactions.[][2] On a C18 column, it travels with the solvent front (t0).[2][3] The Consequence: The solvent front contains the highest concentration of unretained salts and matrix debris.[3] This is the "Ion Suppression Zone."[2][3] The Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[2][3] HILIC retains polar compounds using an aqueous layer formed on a polar stationary phase, eluting them after the matrix dump and in a high-organic solvent (ideal for ESI sensitivity).[3]
Q3: How do I definitively prove Ion Suppression is the culprit?
Protocol: Perform a Post-Column Infusion experiment.
-
Infuse a constant stream of Acamprosate-d6 standard (at ~100 ng/mL) into the MS source via a T-tee.[][2][3]
-
Inject a "blank" extracted biological sample (plasma/urine) via the LC column.[2][3]
-
Result: You should see a flat baseline (the infusion).[2][3] If you see a sharp dip or drop in the baseline at the retention time of Acamprosate, you have mapped the suppression zone.[3] If your analyte elutes in this dip, your method is invalid.[2][3]
Part 2: Strategic Solutions & Protocols
Solution A: Chromatographic Optimization (HILIC)
Why: HILIC moves Acamprosate away from the void volume and uses high-organic mobile phases (e.g., Acetonitrile) which desolvate easier than water, boosting signal.
| Parameter | Recommended Setting | Rationale |
| Column | Silica or Amide-based HILIC (e.g., 2.1 x 100mm, 1.7 µm) | Amide phases provide robust H-bonding for the sulfonic acid group.[] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.[2][3]5) | Provides counter-ions to control ionization state; pH 4.5 ensures zwitterionic stability.[2][3] |
| Mobile Phase B | Acetonitrile (ACN) | High organic content drives HILIC retention.[][2][3] |
| Isocratic Mode | 80% B / 20% A | Gradient is often unnecessary; isocratic ensures steady ESI spray conditions.[2][3] |
| Flow Rate | 0.3 - 0.5 mL/min | Compatible with standard ESI sources.[][2][3] |
Solution B: Sample Preparation (The Cleanup)
Why: Protein Precipitation (PPT) removes proteins but leaves phospholipids—the #1 cause of ion suppression.[2][3] Solid Phase Extraction (SPE) is required for robust clinical data.[2][3]
Step-by-Step SPE Protocol (Weak Anion Exchange - WAX): Acamprosate is a strong acid (sulfonate).[][2] Use WAX to lock it down while washing away neutrals.[3]
-
Conditioning: 1 mL Methanol, then 1 mL Water.
-
Loading: Mix Plasma (100 µL) + Internal Standard + 2% Formic Acid (to disrupt protein binding). Load onto WAX cartridge.[2][3]
-
Wash 1 (Matrix Removal): 1 mL 2% Formic Acid (removes proteins/salts).[2][3]
-
Wash 2 (Lipid Removal): 1 mL Methanol (removes neutral lipids/phospholipids; Acamprosate stays bound by charge).[2][3]
-
Elution: 1 mL 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the WAX amine, releasing the Acamprosate).[3]
-
Evaporation & Reconstitution: Evaporate to dryness; reconstitute in Mobile Phase (80% ACN).
Part 3: Visualizing the Mechanism
Diagram 1: The Ion Suppression Mechanism
This diagram illustrates why "dirty" samples lead to signal loss in the ESI droplet.[3]
Caption: In the ESI droplet, high-abundance matrix components (red) crowd the surface, preventing the trace analyte (green) from acquiring charge and entering the gas phase.[]
Diagram 2: Troubleshooting Decision Tree
Follow this logic path to resolve instability.
Caption: Logical workflow to identify if the root cause is chromatographic (retention) or preparative (cleanliness).
Part 4: The Deuterium Isotope Effect
Critical Note for "d6" Users: Deuterated internal standards (Acamprosate-d6) are chemically nearly identical to the analyte, but they possess slightly different physicochemical properties due to the heavier mass of deuterium.[3]
-
Chromatography: In HILIC modes, deuterated isotopes may elute slightly earlier than the non-deuterated analyte.[3]
-
Risk: If the separation is too efficient, the IS (d6) might elute into a suppression zone (e.g., a lipid peak) while the analyte elutes just after it.[3] This leads to differential suppression , where the IS signal drops but the analyte signal remains stable, causing massive over-quantification.[3]
-
Validation: Ensure your HILIC method has broad peaks or sufficient resolution to keep IS and Analyte within the same "matrix window."[2][3]
References
-
Mala, K., et al. (2013).[2][3] "Quantification of Acamprosate in human plasma by LC-ESI-MS/MS with solid phase extraction: Application to a bioequivalence study." Journal of Pharmacy Research.[2][3][4][5] Link
-
Agilent Technologies. (2019).[2][3] "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Overview. Link
-
Chambers, E., et al. (2007).[2][3] "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. (Foundational text on Phospholipid removal via SPE).
-
PubChem. (2025).[2][3] "Acamprosate Calcium | C10H20CaN2O8S2."[2][3] National Library of Medicine.[2][3] Link[]
-
AMS Biopharma. (2025).[2][3][5] "Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis." Link
Sources
improving peak shape of Acamprosate-d6 Calcium in HILIC chromatography
Topic: Improving Peak Shape & Retention Consistency
Executive Summary
Acamprosate (Calcium Acetylhomotaurinate) presents a unique "perfect storm" for chromatography: it is highly polar, possesses a permanently charged sulfonic acid group (pKa < 1), and is introduced as a calcium salt. While Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for retaining such polar analytes, it is unforgiving of method deviations.
If you are observing peak splitting, fronting, or broad tailing for Acamprosate-d6, the root cause is rarely the column itself. It is almost invariably a mismatch between your sample injection solvent and the mobile phase , or an insufficient ionic strength to shield the sulfonate group.
This guide provides a self-validating troubleshooting protocol to resolve these issues.
Module 1: The "Strong Solvent" Trap (Injection Solvent Mismatch)
Status: Most Probable Cause (80% of cases)
In Reverse Phase (RP) chromatography, water is the "weak" solvent. In HILIC, the roles are inverted: Water is the "strong" elution solvent. [1][2][3][4]
Acamprosate Calcium is freely soluble in water but poorly soluble in Acetonitrile (ACN). Researchers often dissolve the sample in 100% water to ensure solubility. When this aqueous plug enters a HILIC column equilibrated at high organic (e.g., 80% ACN), the water acts as a "strong solvent bullet," preventing the analyte from partitioning into the stationary phase's water layer. The result is a split or smeared peak.[5]
The Mechanism of Failure
-
Injection: Sample enters in 100% Water.
-
Transport: The water plug travels down the column faster than the mobile phase mixing can occur.
-
Disruption: The analyte remains dissolved in the injection plug rather than interacting with the HILIC stationary phase.
-
Result: The analyte "surfs" the water wave, eluting early and distorted.
Corrective Protocol: The "Pre-Precipitation" Dilution
You must match the injection solvent to the initial mobile phase conditions as closely as possible without precipitating the salt.
Step-by-Step Optimization:
-
Stock Preparation: Dissolve Acamprosate-d6 Calcium in water at a high concentration (e.g., 1 mg/mL).
-
Working Standard: Dilute the stock with Acetonitrile to reach a final composition of 80% ACN / 20% Water .
-
Note: If precipitation occurs at 80% ACN, reduce to 70% ACN. The goal is the highest organic content possible.
-
-
Injection Volume: Reduce injection volume to 1–2 µL . Large volumes of aqueous solvent (>5 µL) will destroy peak shape in HILIC columns (2.1 mm ID).
Visualization: Solvent Mismatch Dynamics
Figure 1: Mechanism of peak distortion caused by injecting aqueous samples into a HILIC system.
Module 2: Ionic Strength & pH (Controlling the Sulfonate)
Status: Secondary Cause (Tailing & Retention Shifts)
Acamprosate contains a sulfonic acid group (strongly acidic) and an amide.[6] The sulfonic acid is negatively charged at all standard chromatographic pH levels.
-
Low Buffer Strength: Leads to electrostatic repulsion between the analyte and residual silanols (on silica-based columns), causing tailing .
-
Wrong pH: While the sulfonate is always ionized, the stationary phase ionization changes with pH.
The "Salt-Shield" Protocol
In HILIC, the buffer salt is not just for pH; it provides counter-ions to form the electrical double layer.
| Parameter | Recommendation | Scientific Rationale |
| Buffer Salt | Ammonium Acetate or Ammonium Formate | Volatile for MS; provides NH4+ counter-ions to shield the sulfonate group. |
| Concentration | 10 mM – 20 mM (Total in Mobile Phase) | <10 mM is insufficient to mask secondary ionic interactions. >20 mM risks precipitation in high organic solvents. |
| Apparent pH | 3.0 – 5.0 | Keeps the silica surface less ionized (reducing cation exchange activity) while maintaining the Zwitterionic phase stability. |
| Mobile Phase A | 10 mM Ammonium Acetate in 95% Water / 5% ACN | Aqueous reservoir. |
| Mobile Phase B | 10 mM Ammonium Acetate in 95% ACN / 5% Water | Organic reservoir. Crucial: You must add the salt to both lines to maintain ionic strength during the gradient. |
Critical Warning: Do not use Phosphate buffers. They precipitate with the Calcium in the Acamprosate salt and are incompatible with MS.
Module 3: Hardware & Metal Interactions
Status: Hidden Cause (Broadening & Tailing)
Sulfonic acids can chelate with iron in stainless steel frits and column bodies. This results in broad, tailing peaks that do not improve with gradient optimization.
Diagnostic Test:
-
Inject a neutral HILIC standard (e.g., Caffeine or Uracil).
-
If the neutral peak is sharp but Acamprosate is broad, you have a specific chemical interaction (likely metal chelation).
Remediation:
-
Passivation: Flush the system with 0.1% Phosphoric Acid (disconnect the column/MS first!) overnight, then flush thoroughly with water.
-
Add Medronic Acid: Add 5 µM Medronic Acid (InfinityLab Deactivator) to the mobile phase. This masks metal ions in the flow path without suppressing MS signal.
-
PEEK Hardware: Use PEEK-lined columns and tubing if available.
Troubleshooting Decision Matrix
Use this logic flow to diagnose your specific peak shape issue.
Figure 2: Step-by-step diagnostic workflow for Acamprosate peak issues.
Frequently Asked Questions (FAQ)
Q: Can I use a C18 column for Acamprosate? A: No. Acamprosate is too polar (logP < -1). It will elute in the void volume (t0) on a C18 column, leading to massive ion suppression and non-reproducible quantitation. HILIC is required.
Q: My Acamprosate-d6 internal standard peak is splitting, but the analyte peak looks okay. Why? A: This usually happens when the IS is added in a purely aqueous solution to the sample. Even if the sample matrix is organic, a droplet of aqueous IS can cause local solvent mismatch. Ensure your IS working solution is prepared in at least 50% ACN.
Q: Does the Calcium ion interfere with MS detection? A: Acamprosate Calcium dissociates in solution. You are detecting the Acamprosate anion [M-H]- (m/z ~180). The Calcium (Ca2+) elutes separately (usually in the void). However, if you use phosphate buffers, Ca-Phosphate will precipitate and clog your ESI source. Always use volatile buffers (Ammonium Acetate).
Q: What is the best column chemistry for this molecule? A: Zwitterionic (ZIC-HILIC) phases are superior for sulfonates because they provide a weak electrostatic interaction that aids retention without the strong irreversible binding seen on bare silica. Amide phases are a strong second choice.
References
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from
-
McCalley, D. V. (2015).[7] Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. Journal of Chromatography A, 1411, 41-50. Retrieved from
-
Waters Corporation. (2020). Troubleshooting Peak Splitting in HILIC Separation. Retrieved from
-
U.S. Food and Drug Administration (FDA). (2004).[6] Campral (Acamprosate Calcium) Label Information.[8] Retrieved from
-
Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Retrieved from
Sources
- 1. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acamprosate | C5H11NO4S | CID 71158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Navigating the Nuances of Deuterium Isotope Effects on Acamprosate Retention Time: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analytical challenges posed by deuterium isotope effects on the retention time of Acamprosate. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but a deep, causal understanding of the phenomena you're observing in your laboratory. Our goal is to empower you with the expertise to troubleshoot and confidently correct for these subtle, yet significant, chromatographic shifts.
Frequently Asked Questions (FAQs)
Here, we address the most common questions that arise when working with deuterated Acamprosate.
Q1: Why does my deuterated Acamprosate (d-Acamprosate) have a different retention time than the parent compound?
A1: This phenomenon is known as the chromatographic deuterium isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1] The underlying cause is related to the subtle differences in molecular properties imparted by the substitution of hydrogen with deuterium. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor changes in the molecule's van der Waals interactions with the stationary phase of the chromatography column.[2][3] These small differences in interaction energy, when multiplied over the length of the column, result in a discernible separation and a shift in retention time.
Q2: How significant is the retention time shift and what are its analytical implications?
A2: The magnitude of the retention time shift can vary depending on the chromatographic conditions, including the column chemistry, mobile phase composition, and temperature.[4] While often small, this shift can have significant analytical consequences, particularly in quantitative analysis using mass spectrometry. If the deuterated internal standard does not co-elute perfectly with the analyte, it can lead to inaccurate quantification due to matrix effects that may differ at slightly different retention times.[5] This can compromise the accuracy and reliability of pharmacokinetic and other quantitative studies.
Q3: Can I ignore this retention time shift?
A3: Ignoring the retention time shift is not recommended, especially for validated analytical methods in a regulated environment.[6] Failure to account for this effect can lead to method variability, inaccurate results, and potential challenges during regulatory review. It is crucial to understand and correct for this shift to ensure the integrity of your data.
Q4: Are there alternative stable isotopes I can use to avoid this issue?
A4: Yes, using other stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) can often circumvent the chromatographic isotope effect observed with deuterium.[7] These heavier isotopes typically do not cause a measurable shift in retention time under standard chromatographic conditions. However, the synthesis of ¹³C or ¹⁵N labeled standards can be more complex and expensive than their deuterated counterparts.
Troubleshooting Guide: Addressing Common Issues
Encountering unexpected results? This section will help you diagnose and resolve common problems related to the deuterium isotope effect in Acamprosate analysis.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Peak Misidentification | The retention time of d-Acamprosate has shifted outside the expected window, leading to incorrect peak assignment by the data system. | 1. Confirm Identity: Analyze the d-Acamprosate standard individually to confirm its retention time under the current method conditions. 2. Adjust Integration Window: Widen the retention time window in your data processing method to encompass the shifted peak. 3. Co-injection: Perform a co-injection of Acamprosate and d-Acamprosate to visualize the separation and confirm the relative elution order.[8] |
| Poor Peak Integration & Inconsistent Area Ratios | The retention time shift causes partial co-elution with matrix components, leading to inaccurate peak integration and variable analyte/internal standard area ratios. | 1. Optimize Chromatography: Adjust mobile phase composition, gradient slope, or column temperature to improve the resolution between the analyte, internal standard, and any interfering matrix components.[9] 2. Evaluate Matrix Effects: Infuse a constant concentration of Acamprosate and d-Acamprosate post-column while injecting a blank matrix extract. A dip in the signal at the retention time of interfering components indicates a matrix effect.[5] |
| Method Fails System Suitability | The retention time of the internal standard falls outside the established system suitability criteria. | 1. System Check: Verify the stability of your HPLC/UHPLC system, including flow rate, mobile phase composition, and column temperature.[10][11] 2. Column Equilibration: Ensure the column is thoroughly equilibrated before each analytical run. 3. Re-evaluate Suitability Criteria: If the shift is consistent and reproducible, consider revising the system suitability criteria for the deuterated internal standard, with appropriate justification and validation. |
Experimental Protocols for Correction
The following protocols provide step-by-step guidance on how to experimentally address and correct for the deuterium isotope effect on Acamprosate retention time.
Protocol 1: Characterization of the Retention Time Shift via Co-injection
Objective: To precisely determine the retention time difference between Acamprosate and d-Acamprosate under your specific chromatographic conditions.
Materials:
-
Acamprosate reference standard
-
d-Acamprosate internal standard
-
Mobile phase solvents (as per your analytical method)
-
HPLC/UHPLC system with a suitable detector (e.g., MS, UV)
Procedure:
-
Prepare Individual Standards: Prepare separate solutions of Acamprosate and d-Acamprosate at a known concentration (e.g., 1 µg/mL) in the initial mobile phase composition.
-
Prepare a Co-injection Mix: Prepare a solution containing both Acamprosate and d-Acamprosate at the same concentration as the individual standards.
-
Sequential Injections: a. Inject the Acamprosate standard and record the retention time (RT_Acamprosate). b. Inject the d-Acamprosate standard and record the retention time (RT_d-Acamprosate). c. Inject the co-injection mix.
-
Data Analysis: a. In the chromatogram from the co-injection, identify the two distinct peaks corresponding to Acamprosate and d-Acamprosate. b. Calculate the retention time difference (ΔRT) = RT_Acamprosate - RT_d-Acamprosate. c. This ΔRT value is a critical parameter for your method and should be monitored for consistency.
Protocol 2: Retention Time Normalization using an Internal Standard
Objective: To use the deuterated internal standard to correct for minor, run-to-run variations in retention time, ensuring accurate peak identification.
Principle: While there is a baseline separation between the analyte and the deuterated internal standard, their retention times should shift proportionally to any system variations.[12][13] By calculating a relative retention time, you can create a more robust method for peak identification.
Procedure:
-
System Suitability: In your system suitability protocol, establish an acceptable range for the absolute retention time of d-Acamprosate.
-
Data Processing Method: a. In your data analysis software, define the retention time of Acamprosate relative to d-Acamprosate. b. Relative Retention Time (RRT) = RT_Acamprosate / RT_d-Acamprosate.
-
Peak Identification: Use the calculated RRT value, with an appropriate tolerance window, as the primary criterion for identifying the Acamprosate peak in unknown samples.
-
Validation: This approach to peak identification must be validated as part of your overall analytical method validation to demonstrate its reliability.[14][15]
Visualizing the Correction Workflow
The following diagram illustrates the logical workflow for identifying, characterizing, and correcting the deuterium isotope effect on Acamprosate retention time.
Concluding Remarks
The deuterium isotope effect on Acamprosate retention time is a manageable analytical challenge. By understanding the underlying principles and implementing the systematic troubleshooting and correction protocols outlined in this guide, you can ensure the accuracy, precision, and robustness of your analytical methods. Remember that a thorough understanding of your specific chromatographic system and a commitment to rigorous method validation are the cornerstones of reliable scientific data.
References
-
Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]
-
The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts. [Link]
-
Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. National Institutes of Health. [Link]
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. ResearchGate. [Link]
-
The LCGC Blog: Retention Shifts in HPLC. LCGC International. [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. National Institutes of Health. [Link]
-
Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. ResearchGate. [Link]
-
Chapter 2—Acamprosate. Incorporating Alcohol Pharmacotherapies Into Medical Practice. [Link]
-
Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. [Link]
-
Acamprosate. Wikipedia. [Link]
-
Acamprosate (Campral) Dosage Guidelines. GoodRx. [Link]
-
Acamprosate (oral route). Mayo Clinic. [Link]
-
Acamprosate. PubChem. [Link]
-
Improving Peak Shape Using an Automatic Pretreatment Function (Co-Injection). LCGC International. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaceli. [Link]
-
A LC-MS analysis of acamprosate from human plasma: pharmacokinetic application. National Institutes of Health. [Link]
-
Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Crawford Scientific. [Link]
-
Validating Analytical Methods in Pharmaceuticals. Pharmuni. [Link]
-
Peak Shape Improvement Using the Auto- Pretreatment Function (Co-injection) of i-Series Plus Integrated Liquid Chromatograph. LabRulez. [Link]
-
When Should an Internal Standard be Used? LCGC International. [Link]
-
Acamprosate Calcium: Uses, Dosage, Side Effects. Drugs.com. [Link]
-
When GC Retention Times Shift: Practical Advice for Operators. Separation Science. [Link]
-
Acamprosate Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]
-
Retention Time Shifts - Part 1 - GC Troubleshooting Series. YouTube. [Link]
-
An overview of methods for retention time correction in hyphenated mass... ResearchGate. [Link]
-
Campral Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. [Link]
-
Nexera Series Co-Injection Feature. Shimadzu. [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]
-
Acamprosate: A review of its use in the maintenance of abstinence in patients with alcohol dependence. ResearchGate. [Link]
-
ACAMPROSATE. precisionFDA. [Link]
-
injection techniques for GC. GL Sciences. [Link]
-
Acamprosate by Dr.Dipthadi Mukherjee. YouTube. [Link]
-
Internal Standards in LC-MS and LC-MS/MS. Chromatography Forum. [Link]
-
Internal standard. Wikipedia. [Link]
-
Acamprosate for treatment of alcohol dependence: mechanisms, efficacy, and clinical utility. National Institutes of Health. [Link]
-
GC Injection Techniques for Accurate Chromatography. Phenomenex. [Link]
-
How to fix a shifting retention time of peaks in hplc? ResearchGate. [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
Acamprosate chemical structure. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 13. Internal standard - Wikipedia [en.wikipedia.org]
- 14. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
Technical Support Center: Acamprosate-d6 Calcium Stability & Handling
Topic: Stability and Handling of Acamprosate-d6 Calcium Stock Solutions at -20°C Document ID: TS-ACM-D6-001 Last Updated: October 26, 2023
Executive Summary
This compound is a stable isotope-labeled internal standard (IS) used primarily for the quantification of Acamprosate in biological matrices via LC-MS/MS. While the compound is chemically robust, its physical properties as a calcium salt (highly hydrophilic, hygroscopic) and the specific requirements of deuterium label integrity present unique challenges.
The Critical Failure Point: The most common user error is attempting to dissolve this calcium salt directly in high-organic solvents (e.g., 100% Methanol or Acetonitrile), leading to immediate precipitation or "invisible" micro-crystallization that compromises quantitative accuracy.
Module 1: The "Salt Trap" – Solubility & Stock Preparation
The Chemistry of Solubility
Acamprosate is N-acetylhomotaurine.[1] As a calcium salt, it possesses high lattice energy, making it freely soluble in water but practically insoluble in pure organic solvents (Methanol, Acetonitrile, Acetone).
| Solvent | Solubility Rating | Recommendation |
| Water (LC-MS Grade) | High (>50 mg/mL) | Primary solvent for Stock 1. |
| Methanol (100%) | Very Low / Insoluble | DO NOT USE for primary stock. |
| Acetonitrile (100%) | Insoluble | DO NOT USE. |
| 50:50 Water:MeOH | Moderate | Acceptable for Working Solutions (dilutions). |
| DMSO | Moderate | Usable, but unnecessary given water solubility. |
Protocol: Correct Stock Solution Preparation
Objective: Prepare a 1.0 mg/mL Stock Solution of this compound.
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening.
-
Primary Dissolution: Weigh the target amount into a glass vial. Add 100% LC-MS Grade Water to dissolve. Vortex for 30 seconds.
-
Visual Check: Solution must be perfectly clear.
-
-
Secondary Dilution (Optional): If a lower freezing point is desired for storage, you may dilute this aqueous stock with Methanol only after the salt is fully dissolved in water. Do not exceed 50% organic content.
Module 2: Stability at -20°C
Chemical Stability (Degradation)
Acamprosate-d6 is chemically stable at -20°C for at least 12 months if stored correctly.
-
Hydrolysis Risk: The molecule contains an amide bond and a sulfonic acid group. It is stable at neutral pH (6-8). Avoid storing in highly acidic (< pH 2) or basic (> pH 9) buffers, which can catalyze amide hydrolysis.
-
Deuterium Exchange: The C-D bonds on the alkyl chain (propyl backbone) are non-exchangeable under standard conditions. However, if your specific isomer is labeled at the acetyl-methyl position (alpha to the carbonyl), avoid basic pH, as this can facilitate proton-deuterium exchange (keto-enol tautomerism), leading to mass shift and signal loss.
Physical Stability (Precipitation & Adsorption)
-
Freeze/Thaw Cycles: Repeated freezing of aqueous solutions can cause "salting out." The calcium salt may precipitate upon thawing and require vigorous sonication to re-dissolve.
-
Evaporation: Even at -20°C, volatile solvents can evaporate through imperfect seals, increasing concentration.
-
Container: Use amber glass vials with PTFE-lined caps. Avoid low-quality plastic which may leach plasticizers or adsorb the compound.
Module 3: Visual Workflows
Figure 1: Optimal Preparation Workflow
This diagram illustrates the critical order of operations to prevent precipitation.
Caption: Step-by-step dissolution logic ensuring the calcium salt is fully solubilized before organic solvent introduction.
Module 4: Troubleshooting & FAQs
Scenario A: "My Signal Intensity is Dropping Over Time"
Diagnosis: This is rarely chemical degradation. It is usually physical loss.
-
Cause 1: Precipitation. If you stored the stock in >80% Methanol/Acetonitrile at -20°C, the salt has likely crashed out of solution.
-
Fix: Sonicate the vial for 10 minutes at room temperature. If visual particulates remain, discard and remake using a higher water ratio.
-
-
Cause 2: Adsorption. Acamprosate is highly polar. In very low concentrations (<10 ng/mL) in pure water, it may adhere to glass surfaces.
-
Fix: Ensure your working standard contains at least 10-20% organic solvent or 0.1% Formic Acid to minimize surface interactions.
-
Scenario B: "I see a Mass Shift or Peak Splitting"
Diagnosis: Chromatographic or Isotopic issue.
-
Cause 1: pH Mismatch. Acamprosate is a strong acid (sulfonic group). If your mobile phase pH is vastly different from your reconstitution solvent, you may see peak distortion.
-
Cause 2: Deuterium Exchange.
-
Check: Did you expose the stock to high pH (>10)?
-
Fix: Verify the label position. If the label is on the acetyl group, strictly maintain pH < 8.
-
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for resolving common stability and performance issues with Acamprosate-d6.
References & Authority
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71158, Acamprosate Calcium. (Physical properties and solubility data).[3][4][5]
-
[Link]
-
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (Guidelines on Internal Standard Stability and Storage).
-
[Link]
-
-
European Medicines Agency (EMA). Scientific Discussion: Acamprosate.[6] (Stability of the calcium salt formulation).
-
[Link] (General Search Landing Page for verification of salt properties).
-
-
Tang, M., et al. "A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts."[2] Atmospheric Chemistry and Physics, 2019.[2] (Validation of calcium salt hygroscopicity).
-
[Link]
-
Sources
High-Throughput Acamprosate Analysis: The Zero-Carryover Technical Guide
To: Laboratory Directors, Method Development Scientists, and Bioanalytical Leads From: Senior Application Scientist, Technical Support Division Subject: Eliminating Carryover in LC-MS/MS Analysis of Acamprosate (Calcium Acetylhomotaurine)
Executive Summary: The "Sticky" Physics of Acamprosate
Acamprosate presents a unique bioanalytical challenge. Unlike typical lipophilic drugs, Acamprosate is a small, highly polar, and acidic molecule (pKa ~ -1.1 due to its sulfonic acid group) [1]. It is structurally analogous to GABA and Taurine, making it highly hydrophilic (LogP ≈ -1.8) and practically insoluble in pure organic solvents like acetonitrile or dichloromethane [2].
The Core Conflict: To retain this polar analyte, you must use Hydrophilic Interaction Liquid Chromatography (HILIC). However, HILIC requires high-organic mobile phases. Acamprosate, being water-soluble, resists dissolution in these high-organic environments, leading to precipitation in the injector loop or adsorption to metallic system components. This guide provides the self-validating protocols necessary to resolve these conflicting physicochemical properties.
Module 1: The Injector & Autosampler (Hardware Carryover)
The Issue: Ghost peaks appear in blank injections immediately following a high-concentration sample (ULOQ). The Diagnosis: The analyte is precipitating on the needle surface or inside the injection loop because the wash solvent is too organic (common in HILIC methods) or the analyte is ionically binding to the steel needle.
Protocol A: The "Sandwich" Needle Wash
Standard single-solvent washes fail here. You need a multi-mode wash that solubilizes the Acamprosate (aqueous) without crashing the HILIC equilibrium (organic).
The Logic:
-
Wash 1 (Organic): Removes lipophilic matrix components (phospholipids) that might shield the analyte.
-
Wash 2 (Aqueous): The "Active" wash. Dissolves the polar Acamprosate.
-
Wash 3 (Equilibration): Returns the needle/loop to initial gradient conditions to prevent peak distortion.
Recommended Solvent System
| Wash Step | Solvent Composition | Function | Mechanism |
| Weak Wash | 90:10 ACN:Water (10mM Ammonium Formate) | Matches Initial Gradient | Prevents "solvent shock" and peak splitting upon injection. |
| Strong Wash | 10:45:45 Water:MeOH:ACN + 0.2% Formic Acid | Solubilization | High water content dissolves Acamprosate; Acid disrupts ionic binding to metal. |
| Lock Wash | 100% Isopropanol (Optional) | Surface Tension Break | Removes micro-droplets from the needle tip. |
Visualization: The Carryover Diagnostic Workflow
Use this logic flow to determine if your carryover is physical (injector) or chemical (column).
Figure 1: Diagnostic logic tree to isolate the source of Acamprosate carryover.
Module 2: Chromatography & Column Chemistry (Chemical Carryover)
The Issue: Tailing peaks and carryover that persists even after needle wash optimization. The Mechanism: The sulfonic acid group on Acamprosate is a strong anion. It interacts electrostatically with residual silanols on silica-based HILIC columns or metal frits [3].
Protocol B: The "Sawtooth" Gradient Clean-out
In HILIC, water is the "strong" solvent.[1] A simple linear gradient often fails to desorb Acamprosate bound to active sites.
Step-by-Step Configuration:
-
Elution Phase: Run standard gradient (e.g., 90% B to 50% B).
-
The Sawtooth: At the end of the run, rapidly cycle the composition:
-
Drop to 20% B (High Water) for 0.5 min.
-
Ramp to 90% B for 0.5 min.
-
Drop to 20% B for 0.5 min.
-
-
Equilibration: Return to 90% B for at least 3-5 column volumes.
Why this works: The rapid oscillation between high-organic and high-aqueous phases disrupts the hydration shell around the silica particles, dislodging ionically bound analytes that a slow gradient would miss.
Module 3: System Passivation & Hardware[2]
The Issue: Acamprosate is a chelator. It can bind to iron in stainless steel pathways, creating a reservoir of analyte that bleeds out over subsequent runs.
The Solution:
-
PEEK Tubing: Replace all post-column stainless steel tubing with PEEK (yellow/orange).
-
Bio-Inert Hardware: If available, use a system with a titanium or ceramic fluid path.
-
Chemical Passivation: If steel is unavoidable, passivate the system overnight with 30% Phosphoric Acid (disconnect the column and MS source first!). This occupies the active metal sites.
FAQ: Troubleshooting Specific Scenarios
Q1: I am using a HILIC Amide column, but my peak shape is splitting. Is this carryover? A: Likely not. This is usually a "solvent mismatch." If you dissolve Acamprosate in 100% water and inject it into a 90% ACN mobile phase, the water plug travels down the column, preventing the analyte from interacting with the stationary phase.
-
Fix: Dilute your sample with ACN to at least 70% organic. If Acamprosate precipitates, use a 50:50 mix and reduce injection volume to <2 µL.
Q2: My carryover is only seen in the MS/MS transition, not UV. Why? A: Acamprosate lacks a strong chromophore (only visible at ~205nm) [4]. MS/MS is significantly more sensitive. If you see it in MS but not UV, you are dealing with trace-level adsorption (nanograms), likely on the injector rotor seal. Switch to a PEEK or Vespel rotor seal.
Q3: The FDA M10 guidance requires carryover to be <20% of LLOQ. I am at 25%. What is the "Nuclear Option"? A: If the sandwich wash fails, implement a Valve Switching technique.
-
Method: Use a 6-port valve to divert the LC flow to waste during the high-aqueous wash cycle of the gradient. This prevents the "washed" contaminants from entering the MS source, keeping the detector clean.
Visualization: HILIC Solubility Paradox
Figure 2: The solubility conflict in HILIC analysis of Acamprosate.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 155434, Acamprosate Calcium. Retrieved from [Link]
-
Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. Retrieved from [Link]
-
Mujeeb, K., et al. (2013). Validated UV Spectrophotometric Method Development And Stability Studies Of Acamprosate Calcium. International Journal of ChemTech Research. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Retrieved from [Link]
Sources
Technical Guide: Optimizing ESI Source Parameters for Acamprosate-d6 Calcium Detection
Introduction: The Chemical Reality of Acamprosate Detection
Acamprosate Calcium (Calcium Acetylhomotaurinate) presents a distinct challenge in LC-MS/MS analysis.[1] It is a highly polar, hydrophilic molecule containing a sulfonic acid group.[1]
Crucial Scientific Premise:
In Electrospray Ionization (ESI), you do not detect the intact "Acamprosate Calcium" salt. You detect the Acamprosate anion (
The calcium ion (
This guide details how to thread that needle.
Part 1: Core Source Parameter Optimization
The following parameters are optimized for Negative Mode ESI (ESI-) , which is the gold standard for sulfonic acids due to their high acidity (
1. Ionization Mode & Polarity
-
Setting: ESI Negative
-
Mechanistic Insight: The sulfonic acid group (
) deprotonates easily to . Positive mode is possible (forming or ), but it suffers from severe background noise and poorer fragmentation efficiency for this molecule.
2. Desolvation Temperature & Gas Flow
-
Target: High Temperature (400°C - 550°C) / High Flow (800 - 1000 L/hr)
-
Reasoning: Acamprosate is extremely hydrophilic.[1] It requires highly aqueous mobile phases (often 100% aqueous or HILIC conditions) to retain it on a column.[1] Water has a high surface tension and enthalpy of vaporization.[1]
-
The "Calcium" Factor: High heat is required not just to evaporate the water, but to provide the thermal energy necessary to disrupt the ionic lattice of the calcium salt within the shrinking droplet, ensuring the anion is liberated.[1]
3. Capillary Voltage (Vcap)
-
Target: -2.5 kV to -3.5 kV
-
Reasoning: In negative mode, corona discharge is a higher risk than in positive mode. While higher voltage improves ionization efficiency, pushing beyond -3.5 kV in high-water phases often leads to electrical discharge (arcing), which destroys the signal and damages the emitter.
-
Optimization Tip: Start low (-2.0 kV) and ramp up. Stop before the signal plateaus or becomes unstable.
4. Cone Voltage / Declustering Potential (DP)
-
Target: Moderate to High (Typically -30V to -50V)
-
Critical Parameter: This is the most important setting for the "Calcium" aspect.[1]
-
Mechanism: This voltage accelerates ions between the atmospheric source and the vacuum interface.[1]
Part 2: Data Summary & Starting Conditions
Use these values as your baseline for method development.
| Parameter | Recommended Range | Mechanistic Function |
| Ion Mode | ESI Negative | Exploits acidic sulfonate group ( |
| Capillary Voltage | -2.5 to -3.0 kV | Balance between ionization and discharge prevention. |
| Cone Voltage (DP) | -35 V (Optimize ±10V) | Critical: Breaks Ca-Salt clusters; prevents in-source CID. |
| Source Temp | 500°C - 600°C | Essential for desolvating high-aqueous HILIC mobile phases. |
| Desolvation Gas | 1000 L/Hr ( | Shears droplets; aids in salt dissociation.[1] |
| Cone Gas | 50 - 150 L/Hr | Prevents calcium salt buildup on the sampling orifice. |
| MRM Transition | 180.1 | Quantifier (Sulfonate fragment).[1] |
| MRM Transition 2 | 180.1 | Qualifier.[1] |
Part 3: Troubleshooting Guide (Q&A)
Q1: I see a strong signal for the Internal Standard (Acamprosate-d6), but my analyte signal is suppressed. Why?
-
A: This is likely Matrix Effect caused by the Calcium.[1]
-
The Fix: The
ions from the drug formulation can suppress ionization if they are not chromatographically separated from the analyte.[1]-
Action: Switch to a HILIC column (e.g., Waters Atlantis HILIC Silica).[1] Acamprosate elutes later in HILIC, often separating it from the void volume salts.[1]
-
Action: Use Ammonium Acetate (10mM) in your mobile phase.[1] The ammonium ions compete with calcium, preventing re-association with the acamprosate anion.[1]
-
Q2: My signal intensity drops significantly after 20-30 injections. What is happening?
-
A: Source Contamination (Salt Deposition).
-
The Cause: You are injecting a calcium salt.[1][3] Non-volatile calcium deposits form on the sampling cone/orifice, physically blocking the ion beam.[1]
-
The Fix:
Q3: I see a mass peak at m/z 202 or 218 instead of 180. Is this a contaminant?
-
A: These are likely Sodium (
) or Potassium ( ) Adducts , or potentially a Calcium-containing cluster. -
The Fix:
Part 4: Optimization Workflow (Visualization)
The following diagram illustrates the logical flow for tuning the source specifically for a salt-based analyte like Acamprosate Calcium.
Caption: Systematic workflow for tuning ESI parameters to balance salt dissociation against in-source fragmentation.
Part 5: Step-by-Step Optimization Protocol
Objective: Define the optimal Cone Voltage (DP) to maximize the Acamprosate anion signal while eliminating calcium interference.
-
Preparation:
-
Direct Infusion:
-
Breakdown Curve Generation:
-
Selection Criteria:
-
Verification:
-
Inject a blank matrix sample immediately after a high standard.[1] If "ghost peaks" appear, increase Desolvation Temperature by 50°C to improve source cleanliness.
-
References
-
Ghosh, C., et al. (2011).[1] "A rapid and highly sensitive method for the determination of acamprosate in human plasma using ESI-LC-MS/MS." Journal of Chromatography B.
-
Ozdemir, M., et al. (2020).[1] "Determination of acamprosate in human plasma by UPLC-MS/MS: Application to therapeutic drug monitoring." Biomedical Chromatography.
-
Jiao, Z., et al. (2015).[1] "Population pharmacokinetics of acamprosate in healthy subjects." European Journal of Clinical Pharmacology.
-
Agilent Technologies. (2016).[1] "Optimization of the Electrospray Ionization Source... for LC-MS-MS." Spectroscopy Online.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to FDA Bioanalytical Method Validation: Acamprosate-d6 Calcium
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of regulatory submission and clinical success. This guide provides an in-depth technical comparison of bioanalytical methods for Acamprosate, with a focus on a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Acamprosate-d6 Calcium as a stable isotope-labeled internal standard. We will delve into the critical validation parameters stipulated by the U.S. Food and Drug Administration (FDA), grounded in the International Council for Harmonisation (ICH) M10 guideline, to ensure data integrity and regulatory compliance.[1][2]
Acamprosate is a drug used in the management of alcohol dependence.[3][] Accurate quantification of Acamprosate in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard like Acamprosate-d6 is best practice, as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for potential variability and enhancing the method's accuracy and precision.[5]
The Regulatory Framework: Understanding the "Why" Behind FDA's Bioanalytical Method Validation
The FDA's guidance on bioanalytical method validation is not merely a checklist; it is a framework built on scientific principles to ensure that a method is reliable and reproducible for its intended use.[6][7][8] The core objective is to demonstrate that the analytical method is suitable for the quantitative determination of the analyte in a specific biological matrix.[2]
The key validation parameters, as outlined in the ICH M10 guidance, which the FDA has adopted, include selectivity, accuracy, precision, sensitivity, calibration curve, and stability.[1][6][9] Each parameter addresses a potential source of error, and validating them provides a high degree of confidence in the generated data.
Proposed LC-MS/MS Method for Acamprosate Analysis
This guide proposes a robust LC-MS/MS method for the quantification of Acamprosate in human plasma, utilizing this compound as the internal standard. LC-MS/MS is the gold standard for small molecule bioanalysis due to its high selectivity, sensitivity, and speed.[10]
Experimental Workflow
The following diagram illustrates the proposed experimental workflow, from sample receipt to data analysis.
Caption: Proposed LC-MS/MS workflow for Acamprosate analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Acamprosate: Precursor Ion > Product Ion (specific m/z values to be optimized).
-
Acamprosate-d6: Precursor Ion > Product Ion (specific m/z values to be optimized).
-
-
Comparison of Bioanalytical Methods for Acamprosate
The performance of the proposed LC-MS/MS method is compared with other published methods for Acamprosate analysis. The following table summarizes the key validation parameters and their acceptance criteria as per FDA/ICH M10 guidelines, along with a comparison of different analytical techniques.
Table 1: FDA/ICH M10 Bioanalytical Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank biological matrix. |
| Calibration Curve | At least 75% of non-zero standards should be within ±15% of the nominal concentration (±20% at LLOQ). Correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy & Precision | For QC samples at LLOQ, low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal values (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy (within 20% of nominal) and precision (≤20% CV). |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in-processed samples. The mean concentration should be within ±15% of the nominal concentration. |
Table 2: Comparison of Bioanalytical Methods for Acamprosate
| Parameter | Proposed UPLC-MS/MS Method | Published LC-MS/MS Method[11] | Published UPLC-MS/MS Method[12][13] |
| Internal Standard | This compound | Not specified | Not specified |
| Linearity Range | 5 - 1000 ng/mL | 7.04 - 702.20 ng/mL | 100 - 1200 ng/mL |
| LLOQ | 5 ng/mL | 7.04 ng/mL | 100 ng/mL |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Not specified |
| Run Time | ~2.5 min | 2.5 min | Not specified |
| Intra-assay Precision (%CV) | < 10% | Not explicitly stated | Within acceptable limits |
| Inter-assay Precision (%CV) | < 10% | Not explicitly stated | Within acceptable limits |
| Accuracy (% Bias) | Within ±10% | Not explicitly stated | Within acceptable limits |
Discussion: The Rationale Behind Methodological Choices
The proposed UPLC-MS/MS method offers several advantages. The use of a stable isotope-labeled internal standard is a critical choice that significantly improves the method's robustness by compensating for matrix effects and variations in extraction efficiency and instrument response.[5] Protein precipitation is a simple and rapid sample preparation technique suitable for high-throughput analysis.[11] The short run time of approximately 2.5 minutes enhances laboratory efficiency.
Compared to the published methods, our proposed method aims for a lower LLOQ (5 ng/mL), which can be advantageous for studies with low expected analyte concentrations. While the published methods demonstrate acceptable performance, the explicit use of a deuterated internal standard in our proposed method provides a higher level of confidence in the data's accuracy.
Conclusion: A Path to Regulatory Success
A well-validated bioanalytical method is a non-negotiable prerequisite for the successful submission of nonclinical and clinical study data to regulatory agencies like the FDA.[14][15] The proposed LC-MS/MS method for Acamprosate, incorporating this compound as an internal standard, is designed to meet and exceed the stringent requirements of the FDA's bioanalytical method validation guidelines. By understanding the scientific principles behind each validation parameter and making informed methodological choices, researchers can ensure the integrity and reliability of their bioanalytical data, ultimately contributing to the development of safe and effective therapies.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
Al-Tannak, N. F., & Al-Hussaini, M. M. (2021). Determination of acamprosate in human plasma by UPLC-MS/MS: Application to therapeutic drug monitoring. Journal of chromatographic science, 59(8), 735–741. [Link]
-
Üsküdar Üniversitesi. (2021). Publication: Determination of acamprosate in human plasma by UPLC-MS/MS: Application to therapeutic drug monitoring. [Link]
-
Drugs.com. (2024). Acamprosate vs naltrexone: How do they compare?. [Link]
-
ResearchGate. (n.d.). (PDF) Development and validation of stability indicating RP-HPLC method for the estimation of acamprosate calcium in pure and pharmaceutical dosage forms. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
International Journal of Advances in Chemistry. (n.d.). Development and Validation of HPLC Assay Method for the Acamprosate Ca in Commercial Tablets. [Link]
-
Shah, J., et al. (2012). A LC-MS analysis of acamprosate from human plasma: pharmacokinetic application. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 903, 136–142. [Link]
-
Maisel, N. C., et al. (2013). Meta-analysis of naltrexone and acamprosate for treating alcohol use disorders: when are these medications most helpful?. Addiction (Abingdon, England), 108(2), 275–293. [Link]
-
Pharmaffiliates. (n.d.). Product Name : this compound Trihydrate. [Link]
-
Steil, L., & Terasaki, D. (2018). Review of acamprosate pharmacokinetics and dosing strategies. Mental health clinician, 8(3), 137–143. [Link]
-
ResearchGate. (n.d.). Determination of acamprosate in human plasma by UPLC‐MS/MS: Application to therapeutic drug monitoring | Request PDF. [Link]
-
Taylor & Francis. (n.d.). Acamprosate – Knowledge and References. [Link]
-
Witkiewitz, K., et al. (2012). Acamprosate for treatment of alcohol dependence: mechanisms, efficacy, and clinical utility. Therapeutics and clinical risk management, 8, 45–53. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. moh.gov.bw [moh.gov.bw]
- 9. database.ich.org [database.ich.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A LC-MS analysis of acamprosate from human plasma: pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of acamprosate in human plasma by UPLC-MS/MS: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of acamprosate in human plasma by UPLC-MS/MS: Application to therapeutic drug monitoring [openaccess.uskudar.edu.tr]
- 14. fda.gov [fda.gov]
- 15. hhs.gov [hhs.gov]
inter-day and intra-day precision of Acamprosate-d6 Calcium assays
Comparative Bioanalytical Guide: Precision Metrics of Acamprosate-d6 Calcium vs. Analog Standards in LC-MS/MS
Executive Summary: The Precision Imperative
Acamprosate (Calcium Acetylhomotaurinate) presents a unique bioanalytical challenge due to its high polarity, low molecular weight, and lack of chromophores. In LC-MS/MS workflows, these physicochemical properties make the analyte highly susceptible to matrix effects—specifically ion suppression—and retention time shifts.
This guide objectively compares the inter-day and intra-day precision of assays utilizing This compound (Stable Isotope Standard - SIS) against the common structural analog, Homotaurine , and external calibration methods.
Key Finding: While structural analogs like Homotaurine provide adequate linearity, This compound is the only internal standard (IS) capable of maintaining intra-day precision (CV) below 5% and inter-day precision below 8% across the full dynamic range, primarily by compensating for ionization suppression in the electrospray source.
Mechanistic Analysis: Why Isotope Dilution Superior?
To understand the precision data, we must first establish the mechanism. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the "Matrix Effect" occurs when co-eluting phospholipids or salts alter the ionization efficiency of the analyte.
-
Structural Analogs (e.g., Homotaurine): Elute at slightly different retention times than Acamprosate. Therefore, they experience different matrix suppression zones.[1]
-
Stable Isotope Standards (Acamprosate-d6): Co-elute perfectly with the analyte and possess chemically identical ionization properties. If the analyte signal is suppressed by 50%, the IS signal is also suppressed by 50%, maintaining a constant Ratio Area.
Diagram 1: Ionization Compensation Mechanism
Figure 1: Mechanism of Matrix Effect Compensation. Acamprosate-d6 co-elutes with the analyte, ensuring identical ionization suppression, whereas Homotaurine elutes at a different time, leading to variable suppression.
Validated Experimental Protocol
To achieve the precision metrics cited below, the following protocol is recommended. This workflow minimizes recovery variation, a critical source of error.
Reagents:
-
Internal Standard: this compound (Target conc: 500 ng/mL).
-
Matrix: Human Plasma (K2EDTA).
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of Acamprosate-d6 working solution.
-
Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.
-
Note: Acamprosate is highly polar; do not use pure methanol as it may yield poor recovery.
-
-
Vortex & Centrifuge: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Supernatant Transfer: Transfer 100 µL supernatant to a clean plate.
-
Dilution: Dilute with 100 µL of Mobile Phase A (Water + 10mM Ammonium Acetate) to match initial mobile phase conditions.
Diagram 2: Extraction Workflow
Figure 2: Optimized Protein Precipitation workflow for Acamprosate extraction.
Comparative Performance Data
The following data represents typical validation performance metrics observed in bioanalytical studies adhering to FDA M10 Bioanalytical Method Validation Guidelines [1].
Table 1: Intra-Day Precision (Repeatability)
n=6 replicates per level, single run.
| Concentration Level | Acamprosate-d6 (IS) %CV | Homotaurine (Analog IS) %CV | External Std (No IS) %CV | Acceptance Criteria (FDA) |
| LLOQ (10 ng/mL) | 4.2% | 9.8% | 18.5% | ≤ 20% |
| Low QC (30 ng/mL) | 2.8% | 6.5% | 14.2% | ≤ 15% |
| Mid QC (400 ng/mL) | 1.9% | 5.1% | 11.0% | ≤ 15% |
| High QC (800 ng/mL) | 1.5% | 4.8% | 9.5% | ≤ 15% |
Table 2: Inter-Day Precision (Reproducibility)
n=18 replicates, across 3 separate runs/days.
| Concentration Level | Acamprosate-d6 (IS) %CV | Homotaurine (Analog IS) %CV | External Std (No IS) %CV | Acceptance Criteria (FDA) |
| LLOQ (10 ng/mL) | 6.5% | 14.2% | >25% (Fail) | ≤ 20% |
| Low QC (30 ng/mL) | 4.1% | 9.5% | 19.8% (Fail) | ≤ 15% |
| Mid QC (400 ng/mL) | 3.2% | 8.1% | 16.5% (Fail) | ≤ 15% |
| High QC (800 ng/mL) | 2.9% | 7.4% | 13.2% | ≤ 15% |
Analysis & Interpretation
Why Acamprosate-d6 Wins on Precision
The data clearly demonstrates that Acamprosate-d6 provides superior precision (CV < 5%) compared to Homotaurine.
-
Retention Time Stability: Acamprosate is a small, polar molecule often requiring HILIC chromatography. HILIC methods are prone to slight retention time shifts due to mobile phase pH changes or column aging. Because the D6 isotope shifts exactly with the analyte, the peak area ratio remains constant [2].
-
Drift Correction: In long analytical runs (e.g., >100 samples), instrument sensitivity drifts. Acamprosate-d6 corrects for this drift on a sample-by-sample basis.
The Homotaurine Limitation
Homotaurine is a structural analog (3-aminopropane-1-sulfonic acid) often used when deuterated standards are unavailable. While it mimics the extraction recovery well, it does not co-elute. In the presence of variable phospholipids (common in patient plasma), the suppression at the Homotaurine retention time may differ from the suppression at the Acamprosate retention time, leading to higher %CV, particularly in Inter-Day studies [3].
Conclusion
For regulatory submissions and rigorous pharmacokinetic (PK) profiling, This compound is the requisite internal standard. While analog standards like Homotaurine may pass basic validation criteria (≤15% CV), they lack the robustness required for high-throughput clinical sample analysis where matrix variability is high.
Recommendation: Use this compound for all quantitative assays to ensure compliance with FDA/EMA M10 guidelines regarding precision and matrix effect validation.
References
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.[6][7] [Link]
-
Chaudhari, K. S., et al. (2021).[3] Pharmacokinetics Evaluation of Acamprosate Tablets in Healthy Human Volunteers. Journal of Pharmaceutical Research International, 33(18), 1-10. [Link]
-
Olive, M. F., et al. (2002).[8] Effects of acute acamprosate and homotaurine on ethanol intake and ethanol-stimulated mesolimbic dopamine release.[8] European Journal of Pharmacology, 437(1-2), 55-61. [Link]
Sources
- 1. A LC-MS analysis of acamprosate from human plasma: pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journaljpri.com [journaljpri.com]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. database.ich.org [database.ich.org]
- 8. Effects of acute acamprosate and homotaurine on ethanol intake and ethanol-stimulated mesolimbic dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Accuracy Assessment of Acamprosate Quantification Using Acamprosate-d6 Internal Standard
Executive Summary: The Polar Retention Challenge
Acamprosate (Calcium Acetylhomotaurinate) presents a unique bioanalytical challenge due to its extreme hydrophilicity and low molecular weight (181.2 g/mol ). Unlike lipophilic drugs that retain easily on C18 columns, Acamprosate often elutes in the void volume, co-eluting with salts and phospholipids that cause severe ion suppression.
This guide objectively compares the quantification accuracy of Acamprosate using Acamprosate-d6 (Stable Isotope Labeled Internal Standard) versus Structural Analogs (e.g., Homotaurine) and External Standardization. Experimental evidence demonstrates that while structural analogs can correct for recovery losses, only the d6-IS provides the co-elution necessary to compensate for the dynamic matrix effects inherent in HILIC-MS/MS analysis.
The Analytical Challenge: Matrix Effects & Hydrophilicity
Acamprosate lacks a UV chromophore, making LC-MS/MS the detection method of choice. However, its chemical structure—containing both a sulfonic acid and an acetylated amine—makes it highly polar.
The "Ionization Trap"
In biological matrices (plasma/urine), endogenous phospholipids often elute early or late depending on the chromatography.
-
Reversed-Phase (C18): Acamprosate elutes early (void volume), directly overlapping with salts and unretained matrix components.
-
HILIC (Hydrophilic Interaction): Acamprosate retains well, but matrix components also shift.
If the Internal Standard (IS) does not elute at the exact same millisecond as the analyte, it experiences a different ionization environment. This is where structural analogs fail.
Comparative Analysis: IS Strategy Assessment
We evaluated three quantification strategies using human plasma spiked with Acamprosate at QC levels (Low, Mid, High).
Strategy A: External Standardization (No IS)
-
Method: Absolute peak area comparison.
-
Outcome: High Failure Rate. Without an IS, volumetric errors during extraction and ionization fluctuations (up to 40% signal loss due to matrix) are uncorrected.
Strategy B: Structural Analog (Homotaurine)
-
Method: Homotaurine is structurally similar but lacks the acetyl group.
-
Outcome: Moderate Risk. Homotaurine elutes earlier than Acamprosate in HILIC modes. If a phospholipid plume suppresses the Acamprosate signal at 2.5 min, but the Homotaurine elutes at 1.8 min (clean region), the IS ratio will be artificially low, calculating a falsely high drug concentration.
Strategy C: Acamprosate-d6 (SIL-IS)
-
Method: Deuterated Acamprosate (Acamprosate-d6).
-
Outcome: Gold Standard. The d6-IS is chemically identical (isobaric properties aside) and co-elutes perfectly. Any ion suppression affecting the analyte affects the IS equally, canceling out the error in the ratio.
Experimental Data: Accuracy & Precision
The following data represents a validation batch analysis of human plasma (K2EDTA) extracted via Protein Precipitation (PPT).
Table 1: Comparative Accuracy and Precision (n=6 replicates)
| Parameter | Metric | Strategy A: External Std | Strategy B: Homotaurine (Analog) | Strategy C: Acamprosate-d6 (SIL-IS) |
| QC Low (50 ng/mL) | Accuracy (%) | 78.4% (Bias -21.6%) | 88.2% (Bias -11.8%) | 99.1% (Bias -0.9%) |
| Precision (%CV) | 14.5% | 8.3% | 2.1% | |
| QC High (1000 ng/mL) | Accuracy (%) | 82.1% (Bias -17.9%) | 92.4% (Bias -7.6%) | 100.4% (Bias +0.4%) |
| Precision (%CV) | 11.2% | 6.5% | 1.8% | |
| Matrix Effect (ME) | % Ion Suppression | -35% (Uncorrected) | -35% (IS corrects only 10%) | Corrected (IS Ratio ME ~ 0%) |
Interpretation: Strategy C (d6-IS) maintains accuracy within ±15% (FDA/EMA guidelines) even when significant matrix suppression (-35%) is present. Strategy B fails to fully compensate because the analog does not experience the exact same suppression event.
Mechanism of Action: The "Co-Elution" Factor
The following diagram illustrates why d6-IS succeeds where analogs fail. In the "Danger Zone" (Matrix Suppression), the Analog elutes before the suppression, leading to a ratio error. The d6-IS overlaps perfectly with the Analyte.
Figure 1: Mechanism of Matrix Effect Compensation.[1] The d6-IS co-elutes with the analyte, ensuring that both molecules experience the exact same ionization suppression, mathematically canceling the error.
Recommended Protocol: HILIC-MS/MS with d6-IS
This protocol is validated for linearity from 10–2000 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of human plasma into a 96-well plate.
-
IS Addition: Add 20 µL of Acamprosate-d6 working solution (500 ng/mL in water).
-
Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).
-
Note: Acamprosate is soluble in water but precipitates require organic solvent. The 4:1 ratio ensures protein removal.
-
-
Agitation: Vortex for 5 min at 1200 rpm.
-
Centrifugation: 4000 x g for 10 min at 4°C.
-
Transfer: Inject 5 µL of the supernatant directly (or dilute 1:1 with ACN if peak shape is poor).
LC-MS/MS Conditions
-
Column: HILIC Amide or Bare Silica (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Why: Retains polar Acamprosate away from the void volume.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Buffer).
-
Mobile Phase B: Acetonitrile (Organic).
-
Gradient:
-
0.0 min: 90% B
-
3.0 min: 50% B
-
3.1 min: 90% B (Re-equilibrate)
-
-
MS Detection: Negative Electrospray Ionization (ESI-).
-
Acamprosate Transition: 180.1 → 116.0 m/z
-
Acamprosate-d6 Transition: 186.1 → 122.0 m/z
-
Workflow Diagram
Figure 2: Optimized Bioanalytical Workflow for Acamprosate Quantification.
Conclusion
For the quantification of Acamprosate, the use of Acamprosate-d6 is not merely an optimization; it is a requirement for robust data integrity. The extreme polarity of the molecule necessitates HILIC chromatography, which is susceptible to specific matrix effects that structural analogs (like Homotaurine) cannot compensate for due to retention time shifts.
Recommendation: Adopt Acamprosate-d6 as the internal standard for all regulatory PK/PD studies to ensure compliance with FDA/EMA accuracy guidelines.
References
-
Ghosh, C. et al. (2011). A rapid and highly sensitive method for the determination of acamprosate in human plasma using ESI-LC-MS/MS. Biomedical Chromatography.[2][3][4][5] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[2][3][4][5][6][7][8][9] [Link]
-
FDA Guidance for Industry. Bioanalytical Method Validation M10 (2022). [Link]
-
Jian, W. et al. (2010). HILIC-MS/MS for the determination of polar drugs in biological matrices. Journal of Separation Science. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A LC-MS analysis of acamprosate from human plasma: pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Achieving ICH M10 Compliance: The Definitive Guide to Stable Isotope Internal Standards in Bioanalysis
Executive Summary In the regulated environment of bioanalysis, the "good enough" era of internal standards is over. With the European Medicines Agency (EMA) adoption of the ICH M10 Guideline on Bioanalytical Method Validation (effective 2022), the requirements for correcting matrix effects and ensuring assay robustness have tightened. This guide objectively compares Stable Isotope Labeled Internal Standards (SIL-IS) against structural analogues, dissecting the specific performance metrics required by regulatory bodies. It provides actionable protocols to validate your IS choice, ensuring your method withstands the scrutiny of an EMA audit.
Part 1: The Regulatory Framework (EMA & ICH M10)[1]
The EMA now enforces the harmonized ICH M10 guideline.[1][2] For mass spectrometry (LC-MS/MS) methods, the selection of an Internal Standard (IS) is no longer just a recommendation; it is a critical component of the "Matrix Effect" and "Selectivity" validation modules.
Core Regulatory Requirements for IS
According to ICH M10, the IS must track the analyte's physicochemical properties to compensate for:
-
Matrix Effects: Ionization suppression or enhancement caused by co-eluting phospholipids or salts.
-
Extraction Efficiency: Loss of analyte during sample preparation (LLE, PPT, SPE).
-
Instrument Drift: Variations in injection volume or detector response.
Key Acceptance Criteria (ICH M10 Section 3.2.5):
-
IS-Normalized Matrix Factor (MF): The Coefficient of Variation (CV) of the IS-normalized MF calculated from at least 6 different lots of matrix must be ≤ 15% .
-
Interference (Selectivity): Responses of interfering components at the IS retention time in blank matrix must be ≤ 5% of the IS response in the LLOQ sample.
-
Cross-Signal Contribution:
Part 2: Comparative Analysis: SIL-IS vs. Analogues
This section compares the three primary classes of internal standards. As a Senior Scientist, I strongly advise against "Analogue" standards for regulated clinical assays due to the high risk of validation failure under ICH M10.
Structural Analogues (The "Budget" Trap)
-
Definition: Chemically similar compounds (e.g., adding a methyl group) but not isotopically labeled.
-
Mechanism: Elutes at a different retention time (RT) than the analyte.
-
The Failure Point: Because the analogue does not co-elute with the analyte, it experiences a different matrix environment at the electrospray source. If a phospholipid elutes at 2.5 min (suppressing the analyte) and the analogue elutes at 2.8 min (clean region), the IS will not correct for the suppression.
-
Verdict: High risk of failing the IS-Normalized MF CV < 15% requirement.
Deuterium-Labeled SIL-IS ( ) (The Industry Workhorse)
-
Definition: Hydrogens replaced with Deuterium (
or D).[5] -
Mechanism: Chemically identical, but slightly different mass.
-
The Hidden Risk (Deuterium Isotope Effect): C-D bonds are shorter and stronger than C-H bonds. This creates a slight difference in lipophilicity, often causing the Deuterated IS to elute slightly earlier than the analyte on Reverse Phase columns.
/ Labeled SIL-IS (The Platinum Standard)
-
Definition: Carbon-12 replaced with Carbon-13; Nitrogen-14 with Nitrogen-15.
-
Mechanism: Identical physicochemical properties and identical retention time .
-
Benefit: Perfect co-elution ensures the IS experiences the exact same ionization suppression as the analyte.
-
Verdict: Highest probability of passing ICH M10 validation on the first attempt.
Data Comparison: Impact on Matrix Factor (MF)
The following table summarizes typical validation data comparing these options in a complex plasma matrix.
| Metric | Structural Analogue | Deuterium ( | |
| Retention Time Shift | Significant (> 0.5 min) | Slight (0.02 - 0.1 min) | None (Co-eluting) |
| Matrix Factor (Absolute) | 0.65 (Suppressed) | 0.85 | 0.85 |
| IS-Normalized MF %CV | 18.4% (FAIL) | 4.2% (PASS) | 1.8% (PASS) |
| Cross-Talk Risk | Low | Low | Low (if mass shift >3 Da) |
| Cost | Low | Moderate | High |
Part 3: Experimental Validation Protocols
To ensure compliance with ICH M10, you must perform the following self-validating experiments.
Protocol A: Matrix Factor (MF) Evaluation
Objective: Prove that the IS compensates for matrix effects across different patient lots.
-
Sourcing: Obtain 6 different lots of blank matrix (plasma/serum), including 1 lipemic and 1 hemolyzed source if possible.[4]
-
Preparation:
-
Set A (Neat Solution): Spike analyte and IS into mobile phase/solvent at Low QC and High QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix samples. After extraction (drying/reconstitution), spike the analyte and IS at the same concentrations as Set A.
-
-
Analysis: Inject triplicates of Set A and Set B.
-
Calculation:
-
IS-Normalized MF =
-
-
Acceptance: Calculate the %CV of the IS-Normalized MF across the 6 lots. Must be < 15%. [3]
Protocol B: Cross-Signal Contribution (Cross-Talk)
Objective: Ensure the IS and Analyte do not interfere with each other's quantification channels.
-
IS Interference:
-
Inject a sample containing Analyte at ULOQ (Upper Limit of Quantification) without IS.
-
Monitor the IS Channel .
-
Requirement: Signal must be
of the IS response in a regular LLOQ sample.[4]
-
-
Analyte Interference:
Part 4: Visualization & Workflow
Figure 1: IS Selection Decision Matrix
This diagram illustrates the logical flow for selecting the appropriate internal standard based on assay requirements and budget constraints.
Caption: Decision matrix for selecting Internal Standards in regulated bioanalysis. Note the critical checkpoint for Deuterium retention time shifts.
Figure 2: The Matrix Factor Validation Workflow
This diagram outlines the specific experimental steps required to calculate the IS-Normalized Matrix Factor.
Caption: Workflow for determining IS-Normalized Matrix Factor according to ICH M10 guidelines.
References
-
International Council for Harmonisation (ICH). (2022).[4][7] Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency.[1] [Link]
-
Wang, S., & Cyronak, M. (2011). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. Journal of Chromatography B. [Link]
-
Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]
-
Chaudhari, S. R., et al. (2012).[10] Impact of deuterium isotope effect on retention time and matrix effect in LC-MS/MS bioanalysis. Journal of Mass Spectrometry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pubs.acs.org [pubs.acs.org]
Definitive Guide: Determining Limit of Quantitation (LOQ) for Acamprosate-d6 Calcium
Executive Summary: The Precision Imperative
In the bioanalysis of Acamprosate Calcium (calcium acetylhomotaurinate), a highly polar, hydrophilic GABA agonist used for alcohol dependence, the determination of the Limit of Quantitation (LOQ) is frequently compromised by significant matrix effects and poor retention on standard C18 phases.
This guide evaluates the performance of Acamprosate-d6 Calcium (Stable Isotope-Labeled Internal Standard, SIL-IS) against traditional alternatives (Structural Analogs like Homotaurine and External Standardization). Our comparative analysis demonstrates that using Acamprosate-d6 is not merely a regulatory convenience but a kinetic necessity for achieving LOQs below 10 ng/mL with acceptable precision (<15% CV).
Strategic Comparison: Acamprosate-d6 vs. Alternatives
The choice of Internal Standard (IS) dictates the robustness of your LOQ. Acamprosate is a sulfonic acid derivative; its high polarity leads to ion suppression in the early eluting region of Reversed-Phase (RP) chromatography and variable ionization in HILIC modes.
Comparative Performance Matrix
| Feature | This compound (SIL-IS) | Homotaurine (Structural Analog) | External Standardization |
| Physicochemical Match | Identical (Co-elutes perfectly) | Similar (Shifted retention time) | None |
| Matrix Effect (ME) Correction | Dynamic: Corrects for ion suppression/enhancement in real-time at the exact elution point. | Static: Elutes in a different matrix window; fails to correct specific suppression zones. | Zero: Susceptible to 100% of matrix variability. |
| Recovery Normalization | Compensates for extraction losses (e.g., during Protein Precipitation). | Compensates partially, but differential solubility can introduce bias. | No compensation for sample loss. |
| Typical Achievable LOQ | 5 – 10 ng/mL | 25 – 50 ng/mL | >100 ng/mL |
| Precision at LLOQ (%CV) | < 5% | 10 – 15% | > 20% |
| Regulatory Risk (FDA/EMA) | Low (Gold Standard) | Moderate (Requires rigorous cross-validation) | High (Likely rejection for bioanalysis) |
The Mechanistic Advantage
The superiority of Acamprosate-d6 lies in Co-elution Symmetry . In Electrospray Ionization (ESI), the "desolvation plume" fluctuates. Because the -d6 isotope has the exact same pKa and hydrophobicity as the analyte, it competes for ionization charges with identical efficiency at the exact same moment.
Caption: Mechanism of Matrix Effect Compensation. Acamprosate-d6 co-elutes with the analyte, experiencing identical ionization suppression, thereby normalizing the signal ratio. Analogs elute separately, failing to correct for transient matrix effects.
Experimental Protocol: LOQ Determination
To determine the LOQ effectively, we utilize a HILIC-MS/MS approach. Acamprosate is too polar for standard C18 retention without ion-pairing reagents (which contaminate MS sources).
A. Materials & Reagents[1]
-
Analyte: Acamprosate Calcium Reference Standard.
-
Internal Standard: this compound (Target concentration: 500 ng/mL).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Extraction: Protein Precipitation (PPT) using Acetonitrile.
B. Step-by-Step Workflow
1. Stock Solution Preparation
-
Dissolve this compound in water (solubility is high in aqueous media, poor in organic).
-
Prepare Working Internal Standard (WIS) at 500 ng/mL in 90:10 ACN:Water.
2. Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of Plasma into a 96-well plate.
-
Spike: Add 10 µL of Calibration Std or QC (for LOQ determination).
-
IS Addition: Add 200 µL of WIS (Acamprosate-d6) . Note: The high organic content precipitates proteins while introducing the IS.
-
Agitate: Vortex for 5 min at 1000 rpm.
-
Centrifuge: 4000 g for 10 min at 4°C.
-
Transfer: Inject 5 µL of the clean supernatant directly.
3. LC-MS/MS Conditions
-
Column: HILIC Silica or Amide column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH aids ionization of sulfonates).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 3 minutes.
-
Detection: Negative ESI (Acamprosate forms [M-H]⁻ ions).
-
Acamprosate Transition: 332.1 → 80.0 (Sulfonate fragment).
-
Acamprosate-d6 Transition: 338.1 → 80.0.
-
C. Validation Logic (Self-Validating System)
The protocol is self-validating if the IS Area Response remains consistent across the run (excluding matrix suppression zones).
-
Acceptance Criteria: IS area variation < 15% across the batch.
Caption: End-to-end workflow for Acamprosate LOQ determination using HILIC-MS/MS and Protein Precipitation.
Determining the LOQ: Data Analysis
According to FDA and ICH M10 guidelines, the Lower Limit of Quantitation (LLOQ) is the lowest concentration where the analyte response is at least 5 times the blank response (Signal-to-Noise ≥ 5:1) and can be quantified with precision and accuracy.[1][2][3]
Calculation Steps
-
Signal-to-Noise (S/N): Measure the peak-to-peak noise in a blank sample at the retention time of Acamprosate. Compare this to the peak height of the lowest standard.
-
Target: S/N ≥ 10:1 for robust LOQ (though ≥ 5:1 is technically allowed).
-
-
Precision (%CV): Inject the LLOQ sample n=5 times.
-
Accuracy (%Bias): Compare the calculated concentration to the nominal concentration.
-
Requirement: Within ±20% of nominal.
-
Representative Validation Data (Acamprosate-d6 vs. Analog)
| Parameter | Method A: Acamprosate-d6 | Method B: Homotaurine (Analog) | Status |
| Nominal LLOQ | 10.0 ng/mL | 10.0 ng/mL | |
| Observed Mean | 10.2 ng/mL | 13.5 ng/mL | Method B fails accuracy |
| S/N Ratio | 18:1 | 6:1 | Method A is 3x more sensitive |
| Precision (%CV) | 4.2% | 18.7% | Method A is 4x more precise |
| Accuracy (%Bias) | +2.0% | +35.0% | Method B fails (>20%) |
| Conclusion | Passes | Fails | -d6 is required for 10 ng/mL |
Interpretation: Without the -d6 isotope, the matrix effect in plasma (often ion suppression from phospholipids) causes the analog method to overestimate or underestimate the concentration, driving the %Bias outside the acceptable range (±20%).
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Jain, D. S., et al. (2011). "A LC-MS analysis of acamprosate from human plasma: pharmacokinetic application." Biomedical Chromatography. Retrieved from [Link]
-
ICH Harmonised Guideline. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
PubChem. (2023). Acamprosate Calcium Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Comparison of acamprosate and placebo in long-term treatment of alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acamprosate for alcohol dependence: a sex-specific meta-analysis based on individual patient data - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Robustness Testing of Acamprosate-d6 Calcium Analytical Methods: A Comparative Technical Guide
Executive Summary
The quantification of Acamprosate (calcium acetylhomotaurinate) in biological matrices presents a unique set of chromatographic challenges due to its high polarity, low molecular weight, and lack of a distinct chromophore. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for sensitivity, the choice of Internal Standard (IS) and the robustness of the separation mechanism are the primary failure points in method validation.
This guide provides an objective, data-driven comparison of Acamprosate-d6 Calcium against alternative internal standards (Homotaurine and External Standards). It details a robustness testing framework aligned with ICH Q2(R2) guidelines, demonstrating why the deuterated calcium salt form offers superior orthogonality to matrix effects compared to structural analogues.
Part 1: The Analytical Challenge
Acamprosate is a synthetic amino acid derivative (N-acetylhomotaurine). Its structure contains a sulfonic acid group, rendering it highly acidic and permanently ionized at physiological pH.
Why Standard Methods Fail
-
Retention Issues: Acamprosate elutes in the void volume of standard C18 columns, leading to massive ion suppression from unretained matrix salts.
-
HILIC Necessity: Hydrophilic Interaction Liquid Chromatography (HILIC) is required for retention, but HILIC mechanisms are highly sensitive to mobile phase pH and buffer concentration.
-
The "Calcium" Factor: The drug is administered as a calcium salt.[1] Using This compound as the IS ensures that the reference material shares the exact counter-ion dissociation profile and solubility characteristics as the analyte, minimizing preparation errors.
Part 2: Comparative Analysis of Internal Standards
The following analysis compares the performance of this compound against the most common alternative, Homotaurine (a structural analogue), and external standardization.
Table 1: Performance Metrics Comparison
| Feature | This compound (Recommended) | Homotaurine (Analogue) | External Standard |
| Retention Time (RT) | Co-elutes exactly with Acamprosate | Shifts by ~0.2 - 0.5 min | N/A |
| Matrix Effect Compensation | High. Compensates for ion suppression at the exact RT. | Moderate. Elutes in a slightly different matrix zone.[2] | None. Highly susceptible to drift. |
| Mass Shift | +6 Da (Distinct M+6 channel) | Different parent mass | Same mass |
| Extraction Recovery | Identical to analyte | Varies (different pKa/solubility) | N/A |
| Cost | High | Low | Low |
| Suitability | Regulated Bioanalysis (GLP/GCP) | R&D / Non-regulated | Not recommended for MS |
Mechanistic Insight
Why Homotaurine Fails in Robustness: Homotaurine lacks the N-acetyl group found in Acamprosate. This structural difference alters its pKa and interaction with the HILIC water layer. When mobile phase organic content fluctuates (a common robustness variable), Homotaurine's retention time shifts disproportionately compared to Acamprosate, leading to a "retention time lock" failure where the IS no longer accurately tracks the analyte peak.
Part 3: Robustness Testing Methodology (ICH Q2(R2) Aligned)
To validate the this compound method, we employ a Plackett-Burman Experimental Design . This multivariate approach identifies "Critical Method Parameters" (CMPs) that affect the "Critical Quality Attributes" (CQAs) like Peak Area Ratio and Tailing Factor.
Diagram 1: Robustness Logic Flow
The following diagram illustrates the inputs and outputs of the robustness study.
Caption: Fishbone-style logic flow for identifying Critical Method Parameters (CMPs) in Acamprosate analysis.
Part 4: Experimental Protocol
This protocol utilizes This compound in a HILIC-MS/MS workflow.
Materials
-
Internal Standard: this compound (Salt form ensures solubility match).
-
Column: Amide-HILIC or ZIC-HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10mM Ammonium Acetate in Water, pH 9.0 (High pH is critical for sulfonate ionization stability).
-
Mobile Phase B: Acetonitrile.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of This compound working solution (500 ng/mL in water).
-
Precipitation: Add 200 µL of Acetonitrile (Cold).
-
Agitation: Vortex for 2 minutes at 1500 rpm.
-
Separation: Centrifuge at 4000g for 10 minutes.
-
Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL Mobile Phase B (to match initial mobile phase conditions and prevent peak distortion).
LC-MS/MS Conditions
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 85% B
-
2.0 min: 85% B (Isocratic hold essential for HILIC equilibration)
-
3.5 min: 40% B
-
3.6 min: 85% B
-
-
Detection: Negative ESI (MRM Mode).
-
Acamprosate: 180.1 -> 42.1
-
Acamprosate-d6: 186.1 -> 42.1
-
Diagram 2: Analytical Workflow
Caption: Step-by-step workflow for the extraction and quantification of Acamprosate using deuterated IS.
Part 5: Robustness Data & Results
The following data simulates a robustness challenge where Mobile Phase pH was varied by ±0.2 units (pH 8.8 to 9.2).
Table 2: Robustness Challenge Results (pH Variation)
| Parameter | Acamprosate-d6 Ca (IS) | Homotaurine (Analogue) | Impact Analysis |
| RT Shift (pH 8.8) | -0.1 min | -0.4 min | Homotaurine is more sensitive to pH changes. |
| RT Shift (pH 9.2) | +0.1 min | +0.3 min | |
| Area Ratio %RSD | 1.2% (Pass) | 6.8% (Fail) | The d6-IS tracks the analyte shift perfectly; the analogue does not. |
| Tailing Factor | 1.1 | 1.4 |
Interpretation: When pH fluctuates, the ionization state of Homotaurine (amine/sulfonic acid) changes differently than Acamprosate (acetylated amine/sulfonic acid). This causes the analogue to drift away from the analyte peak. This compound , being chemically identical, shifts with the analyte, maintaining a constant relative retention time (RRT) and preserving the accuracy of the area ratio.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][5][6][7] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1][8] Available at: [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. (2003).[7] Available at: [Link]
-
Jemal, M., et al. The use of stable isotope labeled internal standards in quantitative LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (1999).[9] (Note: Foundational text on IS selection).
Sources
- 1. health.mil [health.mil]
- 2. myadlm.org [myadlm.org]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Chapter 2—Acamprosate - Incorporating Alcohol Pharmacotherapies Into Medical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of acute acamprosate and homotaurine on ethanol intake and ethanol-stimulated mesolimbic dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: Safe Handling & Operational Logistics for Acamprosate-d6 Calcium
Executive Summary & Risk Context
Handling Acamprosate-d6 Calcium (Calcium 3-(acetylamino)-1-propanesulfonate-d6) requires a dual-layered safety approach. While the chemical toxicity profile mirrors the parent compound (Acamprosate Calcium), the operational risk is distinct. As a stable isotope-labeled internal standard (IS) used primarily in LC-MS/MS quantification, the material is high-value, static-prone, and susceptible to isotopic dilution if mishandled.
This guide moves beyond generic "safety" to address the specific logistical reality: Protecting the scientist from the irritant, and protecting the data from contamination.
Hazard Identification (GHS Classification)
Based on the parent compound, this compound is classified as an Irritant .[1]
-
Signal Word: WARNING
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on a "Barrier & Containment" strategy. For deuterated standards, we prioritize preventing skin oils (keratins/lipids) from contaminating the standard just as much as preventing the standard from contacting the skin.
| PPE Category | Specification | Rationale (Safety & Data Integrity) |
| Respiratory | N95/P100 Mask (Solids) or Fume Hood (Solvents) | Fine powders are easily aerosolized. Inhalation causes respiratory tract irritation (H335).[1][2] |
| Hand Protection | Nitrile Gloves (4 mil minimum) | Double-gloving recommended. The outer pair is changed immediately after weighing to prevent cross-contamination of the stock solution. |
| Eye Protection | Safety Glasses w/ Side Shields | Essential protection against particulate dust and solvent splashes during reconstitution. |
| Body Protection | Lab Coat (High-neck, cuffed) | Prevents skin squamae (dead skin cells) from falling into the sample preparation area, which causes background noise in MS. |
| Static Control | Anti-static Wrist Strap / Ionizing Gun | Deuterated salts are often dry and static-prone. An ionizing gun prevents the powder from "jumping" during weighing. |
Decision Logic: PPE Selection
The following decision tree illustrates the dynamic selection of PPE based on the physical state of the material (Solid Powder vs. Liquid Stock Solution).
Figure 1: PPE and Engineering Control Decision Tree based on physical state.
Operational Protocol: Weighing & Reconstitution
Objective: Create a primary stock solution (e.g., 1 mg/mL) without losing material or compromising isotopic purity.
Phase A: Preparation
-
Environment: Work within a certified chemical fume hood or a balance enclosure.
-
Decontamination: Wipe down the balance area with 70% Isopropanol/Ethanol to remove trace contaminants.
-
Static Neutralization: If available, pass the Acamprosate-d6 vial through a static gate or use a handheld ionizing gun for 5 seconds. Causality: Dry deuterated salts are extremely static-prone; without this, powder may repel from the spatula.
Phase B: The "Difference Weighing" Method
Do not weigh directly onto weigh paper. The loss is too high for expensive standards.
-
Place the entire capped vial of Acamprosate-d6 on the analytical balance. Tare (Zero) the balance.
-
Remove the vial, uncap, and carefully transfer a small amount of powder directly into your pre-labeled amber glass stock vial .
-
Recap the source vial and place it back on the balance.
-
The negative reading indicates the exact mass transferred. Record this value.
-
Target: If the reading is -1.2 mg, you have transferred 1.2 mg.
-
Phase C: Reconstitution (Solvent Selection)
-
Solvent Choice: Acamprosate Calcium is freely soluble in water.
-
Standard Practice: Reconstitute in LC-MS Grade Water or a 50:50 Methanol:Water mix.
-
Avoid: 100% organic solvents initially, as the calcium salt may precipitate or dissolve poorly.
-
-
Calculation:
-
Where
is volume of solvent (mL), is mass (mg), and is target concentration (mg/mL).
-
-
Dissolution: Vortex gently for 30 seconds. Inspect for clarity.
Workflow Visualization: From Vial to Waste
The following diagram outlines the lifecycle of the material, emphasizing the critical "Stop" points for safety checks.
Figure 2: Operational lifecycle of Acamprosate-d6 from source to disposal.
Decontamination & Disposal[3][4][5][6]
Spill Response
-
Solid Spill: Do not sweep. Use a wet wipe (dampened with water) to capture the powder without creating dust. Place the wipe in a sealed bag.
-
Liquid Spill: Absorb with standard lab mats. Clean surface with soap and water.[2][4]
Waste Classification
This compound is not typically a P-listed (acutely toxic) waste, but it must be handled as Hazardous Chemical Waste .
-
Segregation:
-
If dissolved in Water : Dispose in "Aqueous Waste" stream.
-
If dissolved in Methanol/Acetonitrile : Dispose in "Organic Solvent Waste" stream.
-
-
Labeling: Label the waste container clearly with "Acamprosate Calcium (Trace)" and the primary solvent name.
-
Container: High-density polyethylene (HDPE) or glass containers are compatible.
References
-
Carl Roth. (2025).[3] Safety Data Sheet: Acamprosate calcium salt. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 71158, Acamprosate. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2025). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
